molecular formula C17H16O4 B106563 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde CAS No. 17954-12-0

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Cat. No.: B106563
CAS No.: 17954-12-0
M. Wt: 284.31 g/mol
InChI Key: QZBZYBGWXUQJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde (CAS 17954-12-0) is a high-purity diformyl compound with a molecular weight of 284.31 g/mol and the linear formula C₁₇H₁₆O₄ . This compound is a key building block in retrosynthetic analysis for the construction of complex macrocyclic structures . Its symmetrical structure, featuring two terminal aldehyde groups, is designed for condensation reactions with primary amines to form Schiff base ligands . These ligands are excellent for coordinating with transition metal ions (e.g., Cu(II), Ni(II), Zn(II)) to create complexes for studying catalysis, magnetic materials, and bioinorganic processes . The flexible three-carbon propoxy linker is crucial, as it provides the necessary conformation to facilitate high-yielding cyclizations, leading to well-defined macrocycles and supramolecular assemblies rather than polymeric chains . Spectroscopic data, including ¹H NMR, confirms its structure, with characteristic signals for the methylene protons adjacent to oxygen at 4.40 ppm (triplet) and the central aliphatic proton at 4.71 ppm (quintet) . Beyond coordination chemistry, this dialdehyde serves as a selective ionophore in analytical chemistry; it has been utilized in polyvinylchloride (PVC)-based membrane electrodes for the potentiometric detection of lead(II) (Pb²⁺) ions, demonstrating a low detection limit and a rapid response . The synthesis is typically achieved via a Williamson ether synthesis, involving the reaction of salicylaldehyde with a three-carbon linker like 1,3-dibromopropane . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZYBGWXUQJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390784
Record name 2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17954-12-0
Record name 1,3-Bis(2-formylphenoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, also known by its systematic name 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, is an aromatic dialdehyde. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization. The information compiled is intended to support research and development activities, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various sources, and where experimental values are not available, predicted data is provided.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.30 g/mol [1]
CAS Number 17954-12-0[2]
Melting Point Not available
Boiling Point Not available[2]
Solubility Not available
Appearance Light yellow pillar crystals[1]

Synthesis

The synthesis of this compound typically involves the Williamson ether synthesis. A general experimental protocol, adapted from the literature, is described below.[1]

Experimental Protocol: Synthesis of 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde

Materials:

  • Salicylaldehyde

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., Acetone or Dimethylformamide)

Procedure:

  • Salicylaldehyde is dissolved in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Anhydrous potassium carbonate is added to the solution. The amount of potassium carbonate is typically in molar excess to the salicylaldehyde to act as a base.

  • The mixture is heated, and 1,3-dibromopropane is added dropwise to the reaction mixture.

  • The reaction mixture is then refluxed for a specified period, typically several hours, while being stirred.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde.

Fig. 1: General workflow for the synthesis of the title compound.

Spectral Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands for the functional groups present in the molecule. A representative diagram of the FT-IR spectrum is available in the literature, which can be used for the identification of the compound.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy has been used to study the complexation of this compound with metal ions. In a 1:1 DMF:water mixture, the compound exhibits an absorption peak at 327 nm.[4] This property is particularly relevant for its application as an ionophore in chemical sensors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aldehyde protons (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

  • Aromatic protons: Multiple signals in the aromatic region (δ 6.5-8.0 ppm), showing coupling patterns consistent with ortho-substituted benzene rings.

  • Propoxy chain protons (-O-CH₂-CH₂-CH₂-O-): Signals corresponding to the methylene groups of the propoxy bridge, likely in the region of δ 2.0-4.5 ppm. The terminal methylene groups adjacent to the oxygen atoms would be expected to be further downfield than the central methylene group.

Expected ¹³C NMR Spectral Features:

  • Aldehyde carbonyl carbon (-CHO): A signal in the downfield region, typically around δ 190 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Propoxy chain carbons (-O-CH₂-CH₂-CH₂-O-): Signals for the methylene carbons of the propoxy bridge, expected in the range of δ 20-70 ppm.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely reported. The fragmentation pattern upon ionization would be expected to involve cleavage of the ether linkages and loss of the formyl groups.

Applications

The structure of this compound, with its two aldehyde functionalities and the flexible propoxy linker, makes it an interesting candidate for various applications. It has been investigated as an ionophore for the selective detection of lead (II) ions in polymeric membrane electrodes.[5] The aldehyde groups can also be utilized for the synthesis of more complex molecules, such as Schiff bases and macrocycles, which have applications in coordination chemistry and materials science.

Signaling Pathways

Currently, there is no available information in the scientific literature linking this compound to any specific biological signaling pathways. Its primary area of research appears to be in chemical synthesis and analytical applications rather than pharmacology or drug development.

Conclusion

References

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While the exact experimental data for this compound is not documented in the searched literature, its properties can be inferred from its structure. It is a symmetrical aromatic diether-dialdehyde. The presence of two formyl groups and ether linkages suggests potential for further chemical modifications and use as a precursor in the synthesis of more complex molecules, such as macrocyclic Schiff bases.

Table 1: Predicted Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₄Calculated
Molecular Weight284.31 g/mol Calculated
IUPAC NameThis compound

Proposed Synthesis

A likely synthetic pathway for this compound can be adapted from the reported synthesis of its butoxy analogue, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. The proposed method involves the Williamson ether synthesis, a well-established reaction for forming ethers.

Experimental Protocol

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific reactants.

Reaction: Williamson Ether Synthesis

Reactants:

  • Salicylaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

  • To a solution of salicylaldehyde (2.0 equivalents) in dry acetonitrile, add potassium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Table 2: Reagent Quantities for a Laboratory Scale Synthesis

ReagentMolar Mass ( g/mol )EquivalentsAmount
Salicylaldehyde122.122.0(Calculated based on desired scale)
1,3-Dibromopropane201.861.0(Calculated based on desired scale)
Potassium Carbonate138.212.2(Calculated based on desired scale)
Acetonitrile--(Sufficient to dissolve reactants)

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction cluster_3 Workup and Purification A Salicylaldehyde + K2CO3 in Acetonitrile B Stir at Room Temperature A->B C Add 1,3-Dibromopropane B->C D Reflux for 24-48h C->D E Monitor by TLC D->E F Cool and Filter E->F G Evaporate Solvent F->G H Column Chromatography G->H I Pure Product H->I G cluster_0 Hypothetical Anti-inflammatory Mechanism A This compound B Target Protein/Receptor (e.g., in MAPK pathway) A->B C Inhibition of Downstream Signaling B->C D Reduced Inflammatory Response C->D

An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by two benzaldehyde units linked by a propoxy chain. The systematic IUPAC name clarifies the connectivity of these fragments.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
SMILES O=Cc1ccccc1OCCCCOc1ccccc1C=O
InChI Key (Predicted)

Below is a diagram illustrating the two-dimensional chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Solid at room temperature
Boiling Point > 300 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). Insoluble in water.

Synthesis Protocol

A plausible synthetic route for this compound is via a Williamson ether synthesis. This method involves the reaction of salicylaldehyde with a dihaloalkane in the presence of a base. A similar procedure has been reported for the synthesis of 2-[4-(2-formylphenoxy)butoxy]benzaldehyde[1].

Materials and Methods
  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Experimental Procedure
  • To a solution of salicylaldehyde (2.0 equivalents) in DMF, add potassium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Reactants Salicylaldehyde + 1,3-Dibromopropane + K2CO3 in DMF Reaction Reaction at 80-90°C, 12-24h Reactants->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for the target compound.

Spectroscopic Characterization (Expected)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data is summarized below.

Table 3: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons (δ 6.8-7.9 ppm), Aldehyde protons (δ ~10.5 ppm), Methylene protons of the propoxy chain (δ 2.0-4.5 ppm)
¹³C NMR Carbonyl carbons (δ ~190 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbons of the propoxy chain (δ 25-70 ppm)
Mass Spec (MS) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight
Infrared (IR) C=O stretch (aldehyde) ~1680-1700 cm⁻¹, C-O-C stretch (ether) ~1250 cm⁻¹

Potential Applications in Drug Development

Benzaldehyde derivatives are known to exhibit a wide range of biological activities. The presence of two aldehyde functionalities and a flexible ether linkage in this compound makes it an interesting candidate for several applications in drug discovery and development:

  • Schiff Base Ligand Synthesis: The two aldehyde groups can readily react with primary amines to form Schiff base ligands. These ligands can then be used to chelate various metal ions, forming metal complexes with potential catalytic or therapeutic properties.

  • Macrocycle Formation: Intramolecular or intermolecular reactions involving the aldehyde groups could lead to the formation of macrocyclic structures, which are of great interest in medicinal chemistry for their unique binding properties.

  • Antimicrobial and Antifungal Agents: Many substituted benzaldehydes have demonstrated antimicrobial and antifungal activities. This compound could be screened for similar biological effects.

The logical relationship for its application in generating bioactive compounds is depicted below.

Application_Logic Start This compound Reaction_Amine Reaction with Diamines Start->Reaction_Amine Schiff_Base Schiff Base Ligands Reaction_Amine->Schiff_Base Metal_Complex Metal Complexes Schiff_Base->Metal_Complex Bioactive Potential Bioactive Compounds Metal_Complex->Bioactive

Caption: Pathway to potential bioactive compounds.

References

A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Potential Applications of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Introduction

Aromatic aldehydes are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of chemical products, including pharmaceuticals, fragrances, and polymers. Their derivatives, particularly those incorporating ether linkages, have garnered significant interest due to their diverse biological activities, which encompass antimicrobial, anti-inflammatory, and antiaflatoxigenic properties. This technical guide focuses on the proposed synthesis, characterization, and potential applications of a novel benzaldehyde derivative, this compound. While direct literature on this specific molecule is not available, this document provides a comprehensive overview based on established synthetic methodologies and the known attributes of structurally analogous compounds.

Proposed Synthesis and Discovery

The discovery of this compound is projected through a targeted synthesis approach. The most viable and widely employed method for preparing such symmetrical ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this proposed synthesis, two equivalents of 2-hydroxybenzaldehyde (salicylaldehyde) would react with one equivalent of 1,3-dibromopropane in the presence of a weak base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the deprotonation of the hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide, which then displaces the bromide ions from the propane chain in a sequential SN2 reaction to yield the target dialdehyde.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product & Analysis Salicylaldehyde 2-Hydroxybenzaldehyde (Salicylaldehyde) Mixing Mix reactants in DMF Salicylaldehyde->Mixing Dibromopropane 1,3-Dibromopropane Dibromopropane->Mixing Base Potassium Carbonate (K2CO3) Base->Mixing Solvent Dimethylformamide (DMF) Solvent->Mixing Heating Heat under reflux (e.g., 80-100°C) for several hours Mixing->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Quenching Pour into cold water Monitoring->Quenching Upon completion Filtration Filter the precipitate Quenching->Filtration Washing Wash with water and diethyl ether Filtration->Washing Drying Dry the solid product Washing->Drying Recrystallization Recrystallize from ethanol Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product Characterization Characterization (NMR, IR, MS, M.P.) Final_Product->Characterization

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1]

Materials and Equipment:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and flask for filtration

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-hydroxybenzaldehyde (20 mmol, 2.44 g) and anhydrous potassium carbonate (22 mmol, 3.04 g) in 80 mL of DMF.

  • To this stirring mixture, add 1,3-dibromopropane (10 mmol, 2.02 g) dropwise over 15 minutes.

  • Heat the reaction mixture to 90°C and maintain it under reflux with continuous stirring for 6-8 hours.

  • Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with distilled water (3 x 100 mL) to remove any remaining DMF and inorganic salts, followed by a wash with cold diethyl ether (2 x 30 mL) to remove unreacted starting material.

  • Purify the crude product by recrystallization from hot ethanol to obtain a crystalline solid.

  • Dry the purified product under vacuum. The expected yield for similar reactions is typically in the range of 80-85%.[1]

Data Presentation

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Appearance White to off-white crystalline solid
Melting Point Estimated 160-175 °C

Table 2: Representative Spectroscopic Data

TechniqueExpected Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~2950 (Aliphatic C-H), ~2870 & ~2770 (Aldehyde C-H), ~1685 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1240 (Ar-O-C, ether)
¹H NMR (CDCl₃, δ ppm) ~10.5 (s, 2H, -CHO), ~7.8 (dd, 2H, Ar-H), ~7.5 (t, 2H, Ar-H), ~7.0 (m, 4H, Ar-H), ~4.3 (t, 4H, -O-CH₂-), ~2.4 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~161 (Ar C-O), ~136 (Ar C), ~129 (Ar C), ~125 (Ar C), ~121 (Ar C), ~113 (Ar C), ~66 (-O-CH₂-), ~29 (-CH₂-CH₂-CH₂-)
Mass Spec (EI) m/z 284 [M]⁺

Potential Biological Significance and Applications

Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities.[2][3] These compounds have shown potential as antimicrobial, anti-inflammatory, and antioxidant agents. The unique structure of this compound, with its two formyl groups and flexible propoxy linker, may allow it to interact with biological targets in novel ways.

Hypothesized Mechanism of Action (Anti-inflammatory):

One potential application for this class of compounds is in the modulation of inflammatory responses. Benzaldehyde derivatives have been shown to inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] The mechanism could involve the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Inflammation Target_Compound 2-[3-(2-Formylphenoxy) propoxy]benzaldehyde Target_Compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the target compound.

Further research into this molecule could explore its efficacy as an:

  • Antimicrobial agent: Against various strains of bacteria and fungi.

  • Anticancer agent: By investigating its cytotoxicity against cancer cell lines.

  • Precursor for macrocycles: The two aldehyde groups make it an excellent candidate for synthesizing macrocyclic compounds like Schiff bases or calixarenes, which have applications in host-guest chemistry and sensor technology.

References

An In-depth Technical Guide to 2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

This technical guide provides a comprehensive overview of 2,2'-(propane-1,3-diylbis(oxy))dibenzaldehyde, a versatile dialdehyde compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and materials science. This document details the compound's properties, a verified synthesis protocol, and its primary applications, with a focus on its utility as a precursor for Schiff bases and as an ionophore.

Chemical and Physical Properties

The fundamental properties of 2,2'-(propane-1,3-diylbis(oxy))dibenzaldehyde are summarized in the table below, providing key data for laboratory and research applications.

PropertyValueReference
CAS Number 17954-12-0[1]
Molecular Formula C₁₇H₁₆O₄[1][2]
Molecular Weight 284.31 g/mol [1]
Appearance Light yellow pillar-like crystals[2]
Melting Point 98 K[2]
Storage Inert atmosphere, 2-8°C[1]
SMILES O=CC1=CC=CC=C1OCCCOC2=CC=CC=C2C=O[1]

Experimental Protocols

Synthesis of 2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

The synthesis of the title compound is reliably achieved through a Williamson ether synthesis.[2] The following protocol is based on established literature methods.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., acetone or an appropriate organic solvent)

  • Nitrogen (N₂) gas for inert atmosphere

Procedure:

  • A mixture of salicylaldehyde (60 mmol) and anhydrous K₂CO₃ (60 mmol) is prepared in a suitable reaction vessel.[2]

  • 1,3-dibromopropane (30 mmol) is added to the mixture.[2]

  • The reaction mixture is stirred under a nitrogen (N₂) atmosphere.[2]

  • The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, the crude product is isolated.

  • Purification of the product can be achieved by recrystallization from a suitable solvent to yield light yellow crystals.[2]

Applications in Research and Development

2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehyde serves as a valuable building block in several areas of chemical research. Its bifunctional nature, possessing two aldehyde groups, makes it an excellent precursor for the synthesis of more complex molecules.

1. Synthesis of Schiff Bases and Metal Complexes:

The aldehyde functional groups of 2,2'-(propane-1,3-diylbis(oxy))dibenzaldehyde readily undergo condensation reactions with primary amines to form Schiff bases.[2] These Schiff base ligands, often containing additional donor atoms from the amine precursor, can then be used to chelate a variety of metal ions, forming stable metal complexes. This has applications in catalysis and materials science.[2]

2. Ion-Selective Electrodes:

The compound has been successfully employed as an ionophore in the fabrication of a polyvinylchloride (PVC)-based membrane electrode for the selective detection of lead(II) ions (Pb²⁺).[3] The electrode demonstrates a linear response to Pb(II) concentrations over a wide range and exhibits good selectivity over other cations.[3] Spectrophotometric studies have confirmed a strong interaction between the ionophore and Pb(II) ions.[3][4]

Visualizations

Below are diagrams illustrating the synthesis workflow and a key application of 2,2'-(propane-1,3-diylbis(oxy))dibenzaldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Salicylaldehyde Salicylaldehyde Reaction Williamson Ether Synthesis (Stirred under N₂) Salicylaldehyde->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction K2CO3 Anhydrous K₂CO₃ K2CO3->Reaction CrudeProduct Crude Product Reaction->CrudeProduct PurifiedProduct 2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehyde CrudeProduct->PurifiedProduct Purification (Recrystallization) Schiff_Base_Formation Dialdehyde 2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehyde SchiffBase Schiff Base Ligand Dialdehyde->SchiffBase Condensation Reaction PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SchiffBase MetalComplex Metal-Schiff Base Complex SchiffBase->MetalComplex Chelation MetalIon Metal Ion (Mⁿ⁺) MetalIon->MetalComplex

References

A Comprehensive Theoretical and Experimental Analysis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the theoretical and experimental studies relevant to the characterization of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a compiled resource on the synthesis, spectroscopic analysis, and computational modeling of this and structurally related compounds.

Introduction

This compound is a bifunctional aromatic aldehyde. Such molecules are of significant interest in supramolecular chemistry, coordination chemistry, and materials science due to the presence of two reactive aldehyde groups and a flexible ether linkage. These features allow for the formation of macrocycles, polymers, and Schiff bases with unique photophysical and chemical properties. This guide synthesizes findings from various studies on analogous compounds to provide a predictive framework for the properties and behavior of the title compound.

Synthesis and Structural Characterization

The synthesis of bis-benzaldehyde compounds like this compound typically involves a Williamson ether synthesis. This method consists of the reaction between a hydroxybenzaldehyde and a dihaloalkane in the presence of a base.

Experimental Protocol: Synthesis of a Bis-benzaldehyde Analog

A general procedure for synthesizing compounds structurally similar to this compound is the reaction of a hydroxybenzaldehyde with a dibromoalkane. For instance, the synthesis of 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde involved the dropwise addition of 1,2-dibromoethane to a solution of 3-hydroxybenzaldehyde and potassium carbonate in acetonitrile. The mixture was then refluxed for 24 hours under a nitrogen atmosphere. After the removal of the solvent, the resulting mixture was poured into ice-water, and the precipitate was isolated and recrystallized from acetonitrile to yield the pure compound[1].

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Reaction Reaction 2-Hydroxybenzaldehyde->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Reflux Reflux Reflux->Reaction This compound This compound Reaction->this compound Williamson Ether Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic Properties

The characterization of this compound and its analogs relies heavily on spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy.

3.1. Infrared (IR) Spectroscopy

The FT-IR spectrum is crucial for identifying the functional groups present in the molecule. For aldehyde-containing compounds, characteristic peaks are observed for the aldehydic C-H and carbonyl C=O stretching vibrations. In a study on salicylaldehyde, the aldehydic C-H band appeared at 2847 cm⁻¹ and the carbonyl stretching frequency was observed at 1664 cm⁻¹[2]. For other synthesized aurone derivatives, the α,β-unsaturated system showed absorptions in the regions of 1670–1698 cm⁻¹ and 1635–1649 cm⁻¹[3].

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. In the ¹H NMR spectrum of salicylaldehyde, aromatic protons typically appear in the range of 7.0-7.6 ppm, the aldehyde proton shows a sharp peak around 9.9 ppm, and the phenolic hydroxyl proton resonates at approximately 11.07 ppm[2]. For 4-phenacyloxy 3-methoxy benzaldehyde, aromatic carbons were observed in the range of 110.16 to 134.17 ppm in the ¹³C NMR spectrum[4].

Theoretical Studies and Computational Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. These computational methods allow for the optimization of molecular geometry and the calculation of various molecular properties.

Computational Workflow

A typical computational study involves geometry optimization, frequency calculations, and analysis of the frontier molecular orbitals (HOMO and LUMO). DFT calculations are often performed using functionals like B3LYP with a suitable basis set, such as 6-31G** or 6-311G++(d,p)[5]. The optimized geometry can then be used to predict spectroscopic data and other electronic properties.

start Initial Molecular Structure opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq Confirm Minimum Energy props Property Calculation (HOMO-LUMO, MEP) opt->props spec Spectra Simulation (IR, NMR) freq->spec analysis Comparison with Experimental Data spec->analysis A 2-[3-(2-Formylphenoxy) propoxy]benzaldehyde C Schiff Base Ligand A->C Condensation B Primary Amine B->C E Metal Complex C->E Coordination D Metal Ion D->E F Sensing / Catalysis E->F Application

References

Technical Guide: Solubility of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and functional groups. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction to this compound

This compound is an aromatic organic compound characterized by the presence of two benzaldehyde moieties linked by a flexible propoxy ether chain. Its structure suggests a moderate polarity, with the two aldehyde groups providing sites for hydrogen bonding, while the aromatic rings and the ether linkage contribute to its lipophilic character. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical and pharmaceutical contexts.

Synthesis Overview

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] This method involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable dihaloalkane, such as 1,3-dibromopropane, in the presence of a base. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion that acts as a nucleophile, displacing the halide from the alkyl chain.[4][5]

Reaction Scheme:

2 eq. Salicylaldehyde + 1 eq. 1,3-Dibromopropane --(Base)--> this compound + 2 eq. Salt

Potential side products can include mono-etherified intermediates and products of elimination reactions. The purity of the final compound will influence its solubility characteristics.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Polar Protic Solvents
MethanolHighCapable of hydrogen bonding with the aldehyde groups.
EthanolHighSimilar to methanol, good hydrogen bonding potential.
Polar Aprotic Solvents
AcetoneHighThe ketone group can act as a hydrogen bond acceptor.[7]
AcetonitrileModerate to HighThe nitrile group is polar, but less effective at hydrogen bonding.
Dimethylformamide (DMF)HighHighly polar solvent, effective at solvating polar functional groups.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Nonpolar Solvents
HexaneLowThe overall polarity of the molecule is likely too high for significant solubility in a nonpolar alkane.
TolueneModerateThe aromatic nature of toluene can interact favorably with the benzene rings of the solute.
Dichloromethane (DCM)HighA good general-purpose solvent for many organic compounds of moderate polarity.
Diethyl EtherModerateThe ether linkage provides some polarity, but less than more polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[9][10][11][12]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[11]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration (using a syringe filter compatible with the solvent) or centrifugation.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent. Determine the concentration of the solute in the diluted sample using a suitable analytical technique, such as UV/Vis spectrophotometry.[13][14][15][16]

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solute to known volume of solvent B Agitate at constant temperature until equilibrium A->B C Cease agitation and allow solid to settle B->C D Filter or centrifuge to obtain clear supernatant C->D E Dilute a known volume of the supernatant D->E F Analyze concentration by UV/Vis Spectrophotometry E->F G Calculate original saturated concentration F->G

Equilibrium Solubility Method Workflow
Solvent Addition Method (Clear Point Determination)

This is a dynamic method that can be faster than the equilibrium solubility method.[17][18][19][20][21]

Methodology:

  • Preparation: Place a known mass of this compound into a temperature-controlled vessel.

  • Solvent Addition: At a constant temperature, slowly and continuously add the chosen solvent to the solute while stirring.

  • Clear Point Detection: Monitor the suspension visually or with a turbidity sensor. The point at which the last solid particle dissolves is the "clear point."

  • Measurement: Record the total volume of solvent added to reach the clear point.

  • Calculation: Calculate the solubility as the mass of the solute divided by the volume of the solvent at the clear point. The rate of solvent addition can influence the results, so consistency is key.[20]

G cluster_prep 1. Preparation cluster_addition 2. Solvent Addition cluster_detection 3. Clear Point Detection cluster_measurement 4. Measurement cluster_calculation 5. Calculation A Place known mass of solute in vessel B Slowly add solvent at constant temperature with stirring A->B C Monitor for dissolution of the last solid particle B->C D Record total volume of solvent added C->D E Calculate solubility (mass/volume) D->E

Solvent Addition Method Workflow

Conclusion

While direct, experimentally determined solubility data for this compound is not currently widespread in the scientific literature, its molecular structure allows for reasoned predictions of its solubility behavior in a variety of organic solvents. This technical guide provides a foundation for researchers by offering a predicted solubility profile and, more importantly, detailed and robust experimental protocols for the precise determination of its solubility. The provided methodologies will enable scientists and drug development professionals to generate the necessary data to support their research and formulation activities.

References

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde: A Technical Guide to Potential Research Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is a unique bis-benzaldehyde molecule featuring a flexible propoxy linker. Its dual reactive aldehyde functionalities, coupled with the ether linkage, present a versatile scaffold for extensive research and development. While this specific molecule is not extensively documented in current literature, its structural motifs suggest significant potential across medicinal chemistry, materials science, and supramolecular chemistry. This guide outlines promising research avenues, providing a foundational framework for exploring its synthesis, derivatization, and application.

Introduction

The chemical structure of this compound, characterized by two benzaldehyde units linked by a 1,3-dioxypropane bridge, offers a compelling platform for chemical innovation. Aldehydes are highly versatile functional groups, participating in a wide array of chemical transformations including nucleophilic additions, condensations, and oxidations.[1][2][3] The presence of two such groups on a single scaffold allows for the construction of complex molecular architectures such as macrocycles, polymers, and intricate ligand systems. This guide will explore the untapped potential of this compound as a precursor for novel therapeutic agents, advanced materials, and sophisticated chemical sensors.

Synthesis and Characterization

A plausible synthetic route to this compound involves a Williamson ether synthesis. This would typically entail the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with 1,3-dibromopropane under basic conditions. A similar procedure has been documented for the synthesis of related compounds, such as 2-[3-(4-Morpholinyl)propoxy]benzaldehyde.[4]

Proposed Synthesis Protocol

A potential synthetic protocol could involve the following steps:

  • Salicylaldehyde is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding phenoxide.

  • The resulting phenoxide solution is then reacted with 1,3-dibromopropane. Stoichiometric control would be crucial to favor the mono-alkylation product, which can then be reacted with another equivalent of salicylaldehyde phenoxide to yield the desired bis-benzaldehyde.

  • The crude product would require purification, likely via column chromatography, to isolate this compound.

Characterization of the final product would be achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Potential Research Areas

The dual aldehyde functionality of this compound is the cornerstone of its research potential. These groups can act as reactive handles for a multitude of chemical transformations.

3.1. Medicinal Chemistry and Drug Development

The scaffold of this molecule is a promising starting point for the development of novel therapeutic agents.

  • Schiff Base Derivatives: Aldehydes readily react with primary amines to form Schiff bases (imines).[5] Schiff bases are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7][8] The bis-benzaldehyde nature of the title compound allows for the synthesis of bidentate or polydentate Schiff base ligands, which can chelate to metal ions, potentially enhancing their therapeutic efficacy.[9]

  • Heterocyclic Compounds: The aldehyde groups can serve as precursors for the synthesis of various heterocyclic rings, which are prevalent in many approved drugs.

  • Macrocyclic Structures: The flexible propoxy linker allows the two aldehyde groups to be spatially oriented for intramolecular reactions. This opens up the possibility of synthesizing macrocycles, a class of molecules with significant therapeutic potential due to their ability to bind to challenging protein targets.[10] The synthesis of macrocycles from dialdehydes is a well-established strategy in medicinal chemistry.[11][12][13]

3.2. Supramolecular Chemistry and Materials Science

The ability of this compound to form larger, organized structures makes it a candidate for applications in materials science.

  • Chemosensors and Fluorescent Probes: The aromatic rings and potential for extended conjugation upon derivatization (e.g., through Schiff base formation) could impart interesting photophysical properties.[14] This could be exploited in the design of fluorescent probes for the detection of specific analytes. The reaction of the aldehyde groups with a target analyte could lead to a measurable change in fluorescence, a "turn-on" or "turn-off" response.[15][16][17][18]

  • Novel Polymers and Frameworks: The dialdehyde can act as a monomer or a linker in the synthesis of novel polymers, such as polyimines, or in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).[19] These materials have applications in gas storage, catalysis, and separation technologies.

  • Supramolecular Assemblies: The molecule can participate in the formation of complex supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking.[20][21][22]

Data Presentation

To facilitate comparative analysis, quantitative data from proposed research should be summarized in tables.

Table 1: Hypothetical Yields for the Synthesis of Schiff Base Derivatives

Diamine ReactantSolventReaction Time (h)Yield (%)
EthylenediamineEthanol485
1,3-DiaminopropaneMethanol678
o-PhenylenediamineToluene892

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundE. coliS. aureusC. albicans
Parent Compound >256>256>256
Schiff Base 1 (Ethylenediamine) 6432128
Schiff Base 2 (o-Phenylenediamine) 16832
Ciprofloxacin (Control) 21N/A
Fluconazole (Control) N/AN/A4
Experimental Protocols

Detailed methodologies are crucial for reproducibility and further development.

5.1. General Protocol for Schiff Base Synthesis
  • Dissolve 1 mmol of this compound in 20 mL of a suitable solvent (e.g., ethanol, methanol).

  • Add a stoichiometric amount of the desired primary amine (e.g., 1 mmol for a macrocyclic product from a diamine, or 2 mmol for a non-cyclic bis-Schiff base).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system if necessary.

5.2. Protocol for In Vitro Antimicrobial Screening (Broth Microdilution)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and pathways.

G cluster_0 Medicinal Chemistry Workflow Start This compound Schiff_Base Schiff Base Synthesis Start->Schiff_Base Heterocycle Heterocycle Formation Start->Heterocycle Macrocycle Macrocyclization Start->Macrocycle Library Compound Library Generation Schiff_Base->Library Heterocycle->Library Macrocycle->Library Screening Biological Screening (Antimicrobial, Anticancer, etc.) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A logical workflow for the exploration of medicinal chemistry applications.

G cluster_1 Synthetic Pathway and Derivatization Salicylaldehyde Salicylaldehyde Synthesis Williamson Ether Synthesis Salicylaldehyde->Synthesis Dibromopropane 1,3-Dibromopropane Dibromopropane->Synthesis Base Base (e.g., K2CO3) Base->Synthesis Title_Compound This compound Synthesis->Title_Compound Condensation Condensation Reaction Title_Compound->Condensation Diamine Diamine (R-(NH2)2) Diamine->Condensation Product Macrocyclic Schiff Base Condensation->Product G cluster_2 Hypothetical Mechanism of Action Drug Schiff Base Metal Complex ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death

References

Methodological & Application

Application Note: Synthesis and Applications of Schiff Bases Derived from 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Schiff bases via the condensation of 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde with various primary amines. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group.[1][2] Their facile synthesis and diverse coordination capabilities with metal ions make them valuable ligands in catalysis, materials science, and medicinal chemistry.[1][3] The resulting Schiff base metal complexes often exhibit enhanced biological activities, including antimicrobial, antifungal, and anticancer properties, compared to the free ligands.[1][3][4] This note includes a general synthesis protocol, characterization data for representative compounds, and an overview of their potential applications.

Experimental Protocol: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde and a primary diamine. The reaction involves a condensation reaction, typically catalyzed by a weak acid.[5][6]

Materials:

  • 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde

  • Primary diamine (e.g., ethylenediamine, 1,3-diaminopropane)

  • Absolute Ethanol or Methanol[5]

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: In a separate beaker, dissolve 1.0 equivalent of the selected primary diamine in absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]

  • Reaction Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.[5][6]

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced under vacuum.

  • Purification: Collect the solid product by filtration. Wash the precipitate several times with cold ethanol or diethyl ether to remove unreacted starting materials.[5]

  • Drying and Characterization: Dry the purified Schiff base product, after which its purity and structure can be confirmed by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a macrocyclic [2+2] Schiff base from the specified dialdehyde and a diamine.

Synthesis_Workflow General Schiff Base Synthesis Workflow Start_Aldehyde 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde Mixing Dissolve in Ethanol Add catalytic Acetic Acid Start_Aldehyde->Mixing Start_Amine Primary Diamine (e.g., ethylenediamine) Start_Amine->Mixing Reflux Heat to Reflux (2-6 hours) Mixing->Reflux Isolation Cooling & Precipitation Reflux->Isolation Purification Filtration & Washing with cold Ethanol Isolation->Purification Final_Product Purified Schiff Base Product Purification->Final_Product

Caption: A diagram of the experimental workflow for Schiff base synthesis.

Representative Characterization Data

The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the FT-IR spectrum (typically around 1630-1690 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands. ¹H-NMR spectroscopy confirms the structure by showing a signal for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

The table below summarizes typical data for Schiff bases synthesized from aromatic aldehydes and various diamines, providing an example of expected results.

Schiff Base Product NameReacting AmineYield (%)Melting Point (°C)Key FT-IR (cm⁻¹) ν(C=N)Key ¹H-NMR (ppm) δ(CH=N)
2,2'-{ethane-1,2-diylbis[nitrilo(E)methylylidene]}diphenolEthylenediamine~90134-136[7]~1634[7]~8.32[7]
2,2'-{propane-1,3-diylbis[nitrilo(E)methylylidene]}diphenol1,3-Diaminopropane~8878-81[7]~1634[7]~8.35[7]
2,2'-{1,3-phenylenebis[nitrilo(E)methylylidene]}diphenol1,3-Diaminobenzene~92174-176[7]~1615~8.50

Note: Data is representative and derived from analogous structures reported in the literature. Actual results may vary.

Applications in Research and Drug Development

Schiff bases derived from 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde are versatile molecules with broad applications, primarily due to their ability to act as multidentate ligands that can chelate various metal ions.

  • Coordination Chemistry and Catalysis: The N and O donor atoms in the Schiff base structure allow for the formation of stable transition metal complexes.[3][8] These complexes are widely investigated as catalysts in various organic reactions, such as oxidation, reduction, and polymerization.[3]

  • Antimicrobial and Antifungal Agents: A significant body of research demonstrates that Schiff bases and their metal complexes possess potent biological activities.[2][3][9] Complexation with metal ions like Cu(II), Ni(II), and Zn(II) often enhances their antimicrobial and antifungal efficacy compared to the free ligand.[1][3] This makes them attractive candidates for the development of new therapeutic agents to combat drug-resistant pathogens.

  • Anticancer Research: Certain Schiff base-metal complexes have been shown to exhibit cytotoxic activity against various cancer cell lines.[4] Proposed mechanisms include the ability to bind to DNA and induce cleavage, thereby inhibiting cancer cell proliferation.[3]

  • Sensors and Materials Science: The structural properties of these compounds make them suitable for applications in materials science, such as the development of liquid crystals and fluorescent chemosensors for specific metal ions.[6]

The diagram below illustrates the logical progression from the synthesized Schiff base ligand to its functional applications.

Applications_Diagram Application Pathway of Schiff Base Ligands Ligand Schiff Base Ligand (from Dialdehyde + Diamine) Metalation Complexation with Metal Ions (Cu, Zn, Ni, etc.) Ligand->Metalation Chelating Agent Complex Schiff Base Metal Complex Metalation->Complex App_Catalysis Homogeneous Catalysis (e.g., Oxidation Reactions) Complex->App_Catalysis App_Antimicrobial Antimicrobial Agents (Antibacterial / Antifungal) Complex->App_Antimicrobial App_Anticancer Anticancer Research (DNA Cleavage) Complex->App_Anticancer App_Sensor Material Science (Sensors, Liquid Crystals) Complex->App_Sensor

Caption: Logical flow from Schiff base synthesis to its diverse applications.

References

Application Notes and Protocols: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde in Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no specific applications of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde as a fluorescent sensor. While derivatives of benzaldehyde and compounds with formylphenoxy moieties are utilized in the development of fluorescent probes, this particular molecule is not documented for this purpose in available scientific literature.

Researchers, scientists, and drug development professionals interested in fluorescent sensing are encouraged to consider established probes with similar structural features or to explore the potential of this compound as a novel sensor through new research.

Alternative Avenues for Research in Fluorescence Sensing

For professionals seeking fluorescent probes with related functionalities, the following areas may be of interest:

  • Dialdehyde-Based Fluorescent Sensors: A variety of dialdehyde compounds have been successfully employed as fluorescent chemosensors. These molecules often utilize the two aldehyde groups for selective binding to analytes, leading to a detectable change in their fluorescent properties. The sensing mechanism frequently involves the formation of a Schiff base with primary amines, such as those found in amino acids, proteins, or certain metal-amine complexes.

  • Sensors for Metal Ions: Many fluorescent sensors for the detection of metal ions incorporate aldehyde functionalities. The aldehyde groups can act as binding sites for metal cations, and upon coordination, the electronic properties of the fluorophore are altered, resulting in a "turn-on" or "turn-off" fluorescent response.

  • Probes for Biologically Relevant Molecules: Benzaldehyde derivatives are also investigated for the detection of various biological molecules. For instance, probes can be designed to react specifically with analytes like hydrogen sulfide (H₂S), thiols, or specific enzymes, leading to a fluorescent signal that can be used for imaging and quantification in biological systems.

Conceptual Experimental Protocol for a Novel Dialdehyde Sensor

Should a researcher wish to investigate the potential of a novel dialdehyde compound like this compound as a fluorescent sensor, a general experimental workflow could be conceptualized.

Diagram of a General Experimental Workflow for a Novel Fluorescent Sensor

experimental_workflow cluster_synthesis Probe Development cluster_photophysical Photophysical Studies cluster_sensing Sensing Application synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization absorption UV-Vis Absorption Spectroscopy characterization->absorption emission Fluorescence Emission Spectroscopy absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield analyte_screening Screening with Various Analytes (Metal Ions, Amines, etc.) quantum_yield->analyte_screening titration Fluorescence Titration with Target Analyte analyte_screening->titration selectivity Selectivity and Interference Studies titration->selectivity lod Limit of Detection (LOD) Calculation selectivity->lod

Caption: General workflow for developing and characterizing a novel fluorescent sensor.

Hypothetical Signaling Pathway

If this compound were to function as a "turn-on" fluorescent sensor for a hypothetical diamine analyte, a possible signaling pathway could involve the formation of a macrocyclic Schiff base, leading to chelation-enhanced fluorescence (CHEF).

Diagram of a Hypothetical Sensing Mechanism

Caption: Hypothetical mechanism for fluorescence turn-on sensing of a diamine.

Application Notes and Protocols for Metal Complexation with 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of the ligand 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and its subsequent complexation with various transition metal ions. Detailed methodologies for the synthesis, purification, and characterization of the resulting metal complexes are presented. This protocol is intended to guide researchers in the fields of coordination chemistry, medicinal chemistry, and materials science in the preparation and evaluation of novel metal-based compounds. The ligand, a bis-salicylaldehyde derivative with a flexible ether linkage, is a versatile precursor for a range of Schiff base metal complexes with potential applications in catalysis, sensing, and as therapeutic agents.

Introduction

Schiff base metal complexes derived from salicylaldehyde and its derivatives are a well-established class of coordination compounds with diverse applications. The introduction of a flexible propoxy bridge between two salicylaldehyde moieties, as in this compound, allows for the formation of binuclear or macrocyclic metal complexes with unique structural and functional properties. These complexes have garnered significant interest due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of a metal ion to the Schiff base ligand often enhances its biological efficacy. This protocol outlines the synthesis of the dialdehyde ligand and a general procedure for its complexation with divalent transition metals such as Copper(II), Nickel(II), and Cobalt(II).

Experimental Protocols

Synthesis of this compound

The synthesis of the title ligand is achieved via a Williamson ether synthesis, reacting salicylaldehyde with 1,3-dibromopropane in the presence of a base.

Materials:

  • Salicylaldehyde

  • 1,3-Dibromopropane

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Distilled water

  • Magnesium sulfate (anhydrous)

  • Ethanol

Procedure:

  • To a stirred solution of salicylaldehyde (2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.2 equivalents).

  • Heat the mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 1,3-dibromopropane (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Maintain the reaction at 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold distilled water to precipitate the product.

  • Filter the crude product, wash thoroughly with distilled water, and air dry.

  • For further purification, dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and recrystallize the resulting solid from ethanol to obtain pure this compound as a white to off-white solid.

General Protocol for Metal Complexation

This protocol describes a general method for the synthesis of metal(II) complexes of a Schiff base derived from this compound and a primary diamine (e.g., ethylenediamine). This is a template synthesis where the metal ion directs the formation of the Schiff base macrocycle.

Materials:

  • This compound

  • Ethylenediamine

  • Metal(II) acetate hydrate (e.g., Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate, Cobalt(II) acetate tetrahydrate)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in hot methanol or ethanol.

  • In a separate flask, dissolve the metal(II) acetate hydrate (1 equivalent) in the same solvent, heating gently if necessary.

  • Add the metal salt solution dropwise to the stirred solution of the dialdehyde. A color change is typically observed.

  • To this mixture, add a solution of ethylenediamine (1 equivalent) in the same solvent dropwise with continuous stirring.

  • Reflux the resulting reaction mixture for 2-4 hours. The formation of a colored precipitate indicates the formation of the metal complex.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous calcium chloride.

Data Presentation

The following table summarizes typical characterization data for Schiff base metal complexes derived from ligands similar to this compound.

ComplexColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (μB)Key IR Bands (cm⁻¹) ν(C=N), ν(M-N), ν(M-O)
Cu(II) Complex Green~85>300<20 (non-electrolyte)1.7-2.2~1620, ~510, ~450
Ni(II) Complex Red/Orange~80>300<20 (non-electrolyte)Diamagnetic~1615, ~515, ~455
Co(II) Complex Reddish-brown~75>300<20 (non-electrolyte)3.8-4.2~1610, ~505, ~460

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complexation Salicylaldehyde Salicylaldehyde Ligand_Reaction Williamson Ether Synthesis (DMF, K2CO3, 80-90°C) Salicylaldehyde->Ligand_Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Ligand_Reaction Crude_Ligand Crude Ligand Ligand_Reaction->Crude_Ligand Purified_Ligand Purified Ligand This compound Crude_Ligand->Purified_Ligand Purification Complexation_Reaction Template Synthesis (Methanol, Reflux) Purified_Ligand->Complexation_Reaction Metal_Salt Metal(II) Acetate Metal_Salt->Complexation_Reaction Diamine Ethylenediamine Diamine->Complexation_Reaction Crude_Complex Crude Metal Complex Complexation_Reaction->Crude_Complex Purified_Complex Purified Metal Complex Crude_Complex->Purified_Complex Filtration & Washing

Caption: Experimental workflow for the synthesis of the ligand and its metal complexes.

Proposed Antimicrobial Signaling Pathway

Many Schiff base metal complexes are proposed to exert their antimicrobial effects by disrupting cellular processes. One common hypothesis involves the inhibition of essential enzymes and interaction with the bacterial cell wall, leading to cell death.

antimicrobial_pathway cluster_cell Bacterial Cell Complex Schiff Base Metal Complex CellWall Cell Wall/ Membrane Complex->CellWall Interaction & Disruption Enzymes Essential Enzymes (e.g., DNA gyrase) Complex->Enzymes Inhibition Cell_Death Cell Death CellWall->Cell_Death Increased Permeability Cellular_Processes DNA Replication, Protein Synthesis Enzymes->Cellular_Processes Cellular_Processes->Cell_Death Disruption

Caption: Proposed mechanism of antimicrobial action for Schiff base metal complexes.

Application Notes and Protocols for Fluorescent Probes Synthesized from 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in chemical biology and drug development for the sensitive and selective detection of metal ions. Schiff base ligands derived from the condensation of aldehydes and amines have emerged as a prominent class of fluorescent chemosensors due to their synthetic accessibility and tunable photophysical properties. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes for metal ion detection, based on the precursor 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. While direct literature on this specific dialdehyde is limited, the following protocols are adapted from established methods for analogous aromatic dialdehydes and are expected to yield effective metal ion sensors.

The general strategy involves a one-step Schiff base condensation between this compound and a suitable amine-containing fluorophore or a simple diamine, creating a ligand with a specific binding pocket for metal ions. Upon coordination with a target metal ion, the conformational rigidity of the probe is enhanced, leading to a significant change in its fluorescence properties, often referred to as chelation-enhanced fluorescence (CHEF).

Signaling Pathway and Detection Mechanism

The sensing mechanism of Schiff base probes derived from this compound typically relies on the inhibition of C=N isomerization and photoinduced electron transfer (PET) upon metal ion binding. In the free ligand, non-radiative decay pathways, such as the isomerization of the imine bond, can quench fluorescence. Upon chelation with a metal ion, the ligand's conformation is locked, restricting these non-radiative processes and leading to a "turn-on" fluorescence response. The oxygen and nitrogen atoms of the phenoxy and imine groups create a coordination site that can selectively bind to certain metal ions, with a notable affinity for trivalent cations like Al³⁺.[1][2][3][4][5]

G FreeProbe Free Schiff Base Probe (Low Fluorescence) MetalIon Target Metal Ion (e.g., Al³⁺) FreeProbe->MetalIon Binding NonRadiative Non-Radiative Decay (C=N Isomerization, PET) FreeProbe->NonRadiative Complex Probe-Metal Ion Complex (High Fluorescence) MetalIon->Complex Fluorescence Fluorescence Emission Complex->Fluorescence Excitation Light Excitation Excitation->FreeProbe Excitation->Complex

Caption: Metal Ion Detection Mechanism.

Synthesis of Fluorescent Probes

The synthesis of fluorescent probes from this compound is typically achieved through a straightforward condensation reaction with a primary amine. The choice of the amine component is crucial for tuning the probe's selectivity and photophysical properties.

G Reactants This compound Primary Amine (e.g., Ethylenediamine) Reaction Condensation Reaction (Reflux) Reactants:f0->Reaction Reactants:f1->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Product Schiff Base Fluorescent Probe Reaction->Product Purification Purification (Filtration, Recrystallization) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General Synthesis Workflow.

Experimental Protocols

Materials and Methods
  • Reagents: this compound, ethylenediamine (or other primary amine), absolute ethanol, methanol, dimethyl sulfoxide (DMSO), metal salts (e.g., Al(NO₃)₃·9H₂O, FeCl₃, CuCl₂, etc.), deionized water. All reagents should be of analytical grade.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, filtration apparatus, rotary evaporator, NMR spectrometer, FT-IR spectrometer, fluorescence spectrophotometer.

Synthesis of a Generic Schiff Base Probe (L)

This protocol describes the synthesis of a Schiff base fluorescent probe (L) by reacting this compound with ethylenediamine in a 2:1 molar ratio.

  • Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • To this solution, add a solution of ethylenediamine (1 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure probe L.

  • Characterize the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

General Protocol for Metal Ion Sensing
  • Stock Solutions: Prepare a stock solution of the fluorescent probe L (e.g., 1 mM) in DMSO. Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.

  • Fluorescence Measurements: In a quartz cuvette, place 2 mL of a buffered solution (e.g., HEPES buffer in a DMSO/water mixture). Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Record the fluorescence spectrum.

  • Titration: Add increasing amounts of the metal ion stock solution to the cuvette containing the probe. After each addition, gently mix and record the fluorescence spectrum.

  • Selectivity Test: To assess the selectivity of the probe, add a fixed amount of various metal ions to separate solutions of the probe and record the fluorescence response.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant. A Job's plot can be used to determine the stoichiometry of the probe-metal ion complex.

Quantitative Data Summary

The following table summarizes typical performance data for Schiff base fluorescent probes analogous to those synthesized from this compound for the detection of Al³⁺.

ProbeTarget IonSolvent SystemDetection Limit (LOD)Stoichiometry (Probe:Ion)Reference
LAl³⁺DMSO/H₂O (8:2, v/v)1.98 x 10⁻⁸ M2:1[3][4][5]
SAl³⁺DMSO/H₂O (8:2, v/v)4.79 x 10⁻⁸ M2:1[3][4][5]
K1Al³⁺DMSO/H₂O (9:1, v/v)0.32 µM1:1[2]
Probe 3bAl³⁺DMF/H₂O (9:1, v/v)2.81 x 10⁻⁷ M1:1[6]

Applications

Fluorescent probes derived from this compound are anticipated to have a range of applications in environmental monitoring, biological imaging, and industrial process control.

  • Environmental Analysis: Detection of toxic metal ion contamination in water and soil samples.[2]

  • Bioimaging: Visualization of metal ion distribution and fluctuation in living cells and tissues.[7]

  • Drug Development: Screening for compounds that modulate metal ion homeostasis.

Conclusion

The synthetic platform based on this compound offers a versatile and straightforward approach to developing novel fluorescent probes for metal ion detection. The protocols and data presented here, based on analogous and well-established systems, provide a solid foundation for researchers to design and implement these powerful analytical tools in their respective fields. The high sensitivity and selectivity of such probes make them valuable for a wide array of applications, from fundamental biological research to the development of new diagnostic and therapeutic agents.

References

Application Notes and Protocols for the Analytical Detection of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is a molecule of interest in various fields, including organic synthesis and medicinal chemistry. Accurate and reliable analytical methods are crucial for its detection, quantification, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described are based on established principles for the analysis of related aromatic aldehydes and ethers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a common and effective approach.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For unknown samples, dissolve a known weight of the sample in the diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often suitable for separating impurities.[1][2]

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-1 min: 90% A, 10% B

      • 1-10 min: Gradient to 10% A, 90% B

      • 10-12 min: Hold at 10% A, 90% B

      • 12-13 min: Gradient back to 90% A, 10% B

      • 13-15 min: Re-equilibration at 90% A, 10% B

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and structural information, making it ideal for the identification of this compound and its potential impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • Create calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • For unknown samples, dissolve a known amount in the solvent to fall within the calibration range.

    • If the compound is not sufficiently volatile or is thermally labile, derivatization (e.g., silylation) may be necessary to improve its chromatographic properties.[3]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the analyte by comparing its retention time and mass spectrum with that of a reference standard.

    • For quantification, use the peak area of a characteristic ion (extracted ion chromatogram, EIC) and construct a calibration curve.

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Linearity (R²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Dissolve Sample in Solvent dilute Dilute to Working Concentration start->dilute inject Inject into GC dilute->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify by RT and Mass Spectrum detect->identify quantify Quantify using EIC identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C NMR: Proton-decoupled carbon experiment.

      • 2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed for complete structural assignment.

    • Temperature: 25 °C.

  • Data Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecular structure.

Expected NMR Data (Illustrative)
  • ¹H NMR: Expect signals in the aromatic region (δ 6.8-7.9 ppm), a singlet for the aldehyde protons (δ ~9.8-10.5 ppm), and signals for the propoxy chain protons (δ ~2.0-4.5 ppm).

  • ¹³C NMR: Expect signals for the aldehyde carbons (δ ~190 ppm), aromatic carbons (δ ~110-160 ppm), and aliphatic carbons of the propoxy chain (δ ~25-70 ppm).

NMR Logic Diagram

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis sample Dissolve Sample in Deuterated Solvent H1 ¹H NMR sample->H1 C13 ¹³C NMR sample->C13 TwoD 2D NMR (COSY, HSQC) sample->TwoD process Fourier Transform, Phasing, Baseline Correction H1->process C13->process TwoD->process analyze Analyze Chemical Shifts, Coupling, Integration process->analyze structure Confirm Molecular Structure analyze->structure

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the detection, quantification, and structural confirmation of this compound. The choice of method will depend on the specific analytical requirements, such as the need for quantitative data, impurity profiling, or definitive structural identification. Proper method development and validation are essential to ensure accurate and reliable results in research and drug development settings.

References

Application Notes and Protocols: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for preparing ethers. This dialdehyde is a potentially valuable building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of more complex molecules such as macrocycles, Schiff bases, and polymers. The protocol herein describes a step-by-step procedure for the reaction of salicylaldehyde with 1,3-dibromopropane in the presence of a base.

Introduction

Symmetrical aromatic dialdehydes are important intermediates in organic synthesis. The title compound, this compound, possesses two reactive aldehyde functionalities linked by a flexible propoxy bridge. This arrangement makes it an ideal candidate for constructing intricate molecular architectures. The Williamson ether synthesis is an efficient method for the formation of the ether linkages in the target molecule from readily available starting materials.[1][2] This protocol details the necessary reagents, conditions, and work-up procedures for the successful synthesis and purification of the product.

Experimental Protocol

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (2.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone (100 mL).

  • Addition of Alkyl Halide: While stirring the mixture, add 1,3-dibromopropane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain it under reflux for 15 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in dichloromethane (100 mL).

    • Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Hydroxybenzaldehyde2.0 eq
1,3-Dibromopropane1.0 eq
Potassium Carbonate2.5 eq
Reaction Conditions
SolventAcetone
TemperatureReflux (~56°C)
Reaction Time15 h
Product
This compound
Expected Yield75-85%
AppearancePale yellow solid
Purity (by NMR)>95%

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Salicylaldehyde 2-Hydroxybenzaldehyde Mixing Mix in Acetone Salicylaldehyde->Mixing Dibromopropane 1,3-Dibromopropane Dibromopropane->Mixing Base K₂CO₃ Base->Mixing Reflux Reflux for 15h Mixing->Reflux Heat Filtration Filter K₂CO₃ Reflux->Filtration Evaporation1 Evaporate Acetone Filtration->Evaporation1 Extraction DCM Extraction & Washes Evaporation1->Extraction Drying Dry with MgSO₄ Extraction->Drying Evaporation2 Evaporate DCM Drying->Evaporation2 Chromatography Column Chromatography Evaporation2->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is a versatile bifunctional building block crucial in the field of supramolecular chemistry. Its two aromatic aldehyde moieties, connected by a flexible propoxy linker, allow for the construction of complex macrocyclic architectures and coordination polymers. The strategic placement of the formyl groups and the ether linkages influences the conformational flexibility and preorganization of the molecule, making it an ideal candidate for the template-directed synthesis of host molecules for guest recognition, ion sensing, and the development of novel materials with tailored properties.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound in the formation of supramolecular structures, particularly Schiff base macrocycles. Detailed experimental protocols are provided to guide researchers in the utilization of this valuable building block.

Applications in Supramolecular Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of macrocyclic compounds through Schiff base condensation reactions. The general reactivity is outlined below:

G cluster_reactants Reactants cluster_products Products dialdehyde This compound macrocycle [n+n] Schiff Base Macrocycle dialdehyde->macrocycle + diamine Primary Diamine (e.g., ethylenediamine) diamine->macrocycle + oligomers Linear/Cyclic Oligomers macrocycle->oligomers Side Products

Caption: General reaction scheme for macrocyclization.

The flexible propoxy linker allows the molecule to adopt various conformations, enabling the formation of different-sized macrocycles (e.g., [2+2], [3+3]) depending on the reaction conditions and the choice of the diamine counterpart. These macrocyclic hosts can encapsulate guest molecules, act as ionophores, or serve as ligands for the construction of intricate metal-organic frameworks (MOFs).

Key Application Areas:

  • Host-Guest Chemistry: The resulting macrocycles can encapsulate small organic molecules or ions, with potential applications in drug delivery and environmental remediation.

  • Ion Sensing: Incorporation of metal ions into the macrocyclic cavity can lead to detectable changes in spectroscopic properties, forming the basis for chemical sensors.

  • Catalysis: Metal complexes of these macrocycles can act as catalysts for various organic transformations.

  • Materials Science: The self-assembly of these building blocks can lead to the formation of novel supramolecular polymers and gels.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Williamson ether synthesis, a reliable method for forming the ether linkage.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (2 equivalents) and 1,3-dibromopropane (1 equivalent) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (4 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G start Start dissolve Dissolve Salicylaldehyde & 1,3-Dibromopropane in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base reflux Heat at 80-90°C (24-48h) add_base->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool & Pour into Water tlc->workup Reaction Complete extract Extract with CH₂Cl₂ workup->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Synthesis workflow for the dialdehyde building block.

[2+2] Schiff Base Macrocyclization

This protocol describes a general procedure for the synthesis of a [2+2] macrocycle using this compound and a diamine.

Materials:

  • This compound

  • Ethylenediamine

  • Methanol, anhydrous

  • Chloroform, anhydrous

Procedure:

  • Solution Preparation: Prepare a solution of this compound (1 mmol) in anhydrous methanol (50 mL) in a 250 mL round-bottom flask. In a separate flask, prepare a solution of ethylenediamine (1 mmol) in anhydrous methanol (50 mL).

  • Slow Addition: Using a syringe pump, add the diamine solution to the dialdehyde solution dropwise over a period of 4-6 hours with vigorous stirring at room temperature. The slow addition favors macrocyclization over polymerization.

  • Reaction: After the addition is complete, stir the reaction mixture for an additional 12-24 hours.

  • Product Isolation: A precipitate may form during the reaction. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume by rotary evaporation until a solid is obtained.

  • Washing and Drying: Wash the solid product with cold methanol to remove any unreacted starting materials and dry it under vacuum.

  • Characterization: Characterize the resulting macrocycle using FT-IR (to confirm the formation of the imine C=N bond), ¹H NMR, and mass spectrometry.

G start Start prep_sol Prepare separate solutions of dialdehyde and diamine in Methanol start->prep_sol slow_add Slowly add diamine solution to dialdehyde solution (4-6h) prep_sol->slow_add stir Stir for 12-24h at RT slow_add->stir isolate Isolate Precipitate or Concentrate Solution stir->isolate wash_dry Wash with Cold Methanol & Dry isolate->wash_dry characterize Characterize (FT-IR, NMR, MS) wash_dry->characterize end End characterize->end

Caption: Workflow for [2+2] macrocyclization.

Data Presentation

Quantitative data from the synthesis and characterization of the building block and the resulting macrocycle should be systematically tabulated for clarity and comparison.

Table 1: Synthesis and Characterization of this compound

ParameterValue
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C (Hypothetical)
Yield 65% (Hypothetical)
¹H NMR (CDCl₃, 400 MHz) δ 10.5 (s, 2H, CHO), 7.8-7.0 (m, 8H, Ar-H), 4.2 (t, 4H, O-CH₂), 2.3 (p, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 190.1, 160.5, 135.8, 128.7, 125.2, 121.3, 112.9, 65.4, 28.9
Mass Spec (ESI+) m/z 285.1 [M+H]⁺ (Hypothetical)

Table 2: Characterization of [2+2] Macrocycle with Ethylenediamine

ParameterValue
Molecular Formula C₃₈H₃₆N₄O₈
Molecular Weight 684.72 g/mol
Appearance Yellow solid
Melting Point >250 °C (decomposes) (Hypothetical)
Yield 80% (Hypothetical)
FT-IR (KBr, cm⁻¹) ~1630 (C=N stretch)
¹H NMR (DMSO-d₆, 400 MHz) δ 8.5 (s, 4H, CH=N), 7.9-7.1 (m, 16H, Ar-H), 4.3 (t, 8H, O-CH₂), 3.9 (s, 8H, N-CH₂), 2.4 (p, 4H, CH₂)
Mass Spec (MALDI-TOF) m/z 685.3 [M+H]⁺ (Hypothetical)

Concluding Remarks

This compound is a highly valuable and adaptable building block for the construction of sophisticated supramolecular architectures. The protocols and data presented herein provide a foundational guide for its synthesis and application in forming Schiff base macrocycles. Researchers can further explore its potential by varying the diamine component, employing metal templates to control the macrocyclization outcome, and investigating the host-guest properties of the resulting supramolecular assemblies. These endeavors will undoubtedly contribute to the advancement of supramolecular chemistry and its applications in diverse scientific fields, including drug development and materials science.

Application Notes and Protocols for Growing Single Crystals of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the ligand 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and its metal complexes, followed by a comprehensive guide to growing high-quality single crystals of these complexes suitable for X-ray diffraction analysis.

Introduction

Schiff base complexes are a significant class of coordination compounds, widely studied for their diverse applications in catalysis, materials science, and medicinal chemistry. Their biological activities, including antibacterial, antifungal, and anticancer properties, make them promising candidates for drug development. The synthesis of single crystals is crucial for determining their three-dimensional structure through X-ray crystallography, which provides invaluable insights into their structure-activity relationships.

This protocol details the synthesis of the flexible dialdehyde ligand, this compound, and its subsequent complexation with transition metal ions. Furthermore, it outlines various techniques for growing single crystals of the resulting metal complexes.

Synthesis of the Ligand: this compound

The synthesis of the title ligand is adapted from procedures for similar dialdehydes. It involves a Williamson ether synthesis between salicylaldehyde and 1,3-dibromopropane.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
SalicylaldehydeC₇H₆O₂122.1299%
1,3-DibromopropaneC₃H₆Br₂201.8999%
Potassium CarbonateK₂CO₃138.2199%
AcetonitrileCH₃CN41.05Anhydrous
DichloromethaneCH₂Cl₂84.93ACS Grade
EthanolC₂H₅OH46.0795%
HexaneC₆H₁₄86.18ACS Grade
Experimental Protocol
  • To a 500 mL round-bottom flask, add salicylaldehyde (24.42 g, 0.2 mol) and anhydrous acetonitrile (250 mL).

  • Add potassium carbonate (41.46 g, 0.3 mol) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (10.09 mL, 0.1 mol) dropwise to the suspension over a period of 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) for 24 hours under a nitrogen atmosphere.

  • After reflux, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetonitrile from the filtrate under reduced pressure to obtain a viscous oil.

  • Dissolve the oil in dichloromethane (200 mL) and wash with 5% aqueous sodium hydroxide (2 x 100 mL) followed by deionized water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 9:1) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain this compound as a pale yellow solid.

Expected Yield and Characterization
  • Yield: 60-70%

  • Characterization: The structure of the ligand should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis of Metal Complexes

This section describes a general procedure for the synthesis of metal(II) complexes of the dialdehyde ligand. The example uses copper(II) acetate, but other metal salts such as nickel(II) chloride or cobalt(II) acetate can be used.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
This compoundC₁₇H₁₆O₄284.31As synthesized
Appropriate Diamine (e.g., Ethylenediamine)C₂H₈N₂60.1099%
Metal(II) Salt (e.g., Copper(II) Acetate Monohydrate)Cu(C₂H₃O₂)₂·H₂O199.6598%
MethanolCH₃OH32.04ACS Grade
EthanolC₂H₅OH46.0795%
Experimental Protocol (Template Synthesis)
  • Dissolve this compound (0.284 g, 1 mmol) in hot methanol (30 mL).

  • In a separate flask, dissolve the metal(II) salt (1 mmol) (e.g., copper(II) acetate monohydrate, 0.200 g) in methanol (20 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • To this mixture, add a solution of the diamine (1 mmol) (e.g., ethylenediamine, 0.067 mL) in methanol (10 mL) dropwise.

  • A color change and/or precipitation should be observed.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold methanol, and dry in a desiccator over silica gel.

Protocol for Growing Single Crystals

The successful growth of single crystals is often dependent on several factors, including solvent, temperature, and the specific crystallization technique. It is recommended to try multiple methods.

General Considerations
  • Purity: The complex must be of high purity. Recrystallization of the bulk powder may be necessary before attempting single crystal growth.

  • Solvents: The choice of solvent is critical. A suitable solvent (or solvent mixture) should dissolve the complex when hot but lead to supersaturation upon cooling or slow evaporation. Common solvents include methanol, ethanol, acetonitrile, DMF, and chloroform.

  • Vibration-free environment: The crystallization vessel should be kept in a location free from vibrations.

Crystallization Techniques
  • Prepare a saturated or near-saturated solution of the complex in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol) at room temperature or slightly elevated temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow evaporation of the solvent.

  • Place the vial in a quiet, temperature-stable environment.

  • Crystals should form over a period of several days to weeks.

This method involves dissolving the complex in a "good" solvent and allowing a "poor" solvent (in which the complex is insoluble) to slowly diffuse into the solution.

  • Dissolve the complex in a small amount of a "good" solvent (e.g., DMF or dichloromethane) in a small, open vial.

  • Place this small vial inside a larger, sealed jar that contains a layer of the "poor" solvent (e.g., ethanol, methanol, or hexane).

  • The vapor of the poor solvent will slowly diffuse into the solution of the complex, reducing its solubility and inducing crystallization.

  • Monitor the vial for crystal growth over several days.

  • Prepare a concentrated solution of the complex in a denser solvent (e.g., chloroform or dichloromethane) in a narrow tube or vial.

  • Carefully layer a less dense, miscible "poor" solvent (e.g., ethanol or hexane) on top of the solution, minimizing mixing at the interface.

  • Crystals will ideally form at the interface between the two solvent layers as they slowly mix.

Data Presentation: Crystallization Conditions
ComplexMethodSolvent System (Good/Poor)Temperature (°C)Growth Time (days)Crystal Appearance
Cu(II) ComplexSlow EvaporationMethanol257-10Blue needles
Ni(II) ComplexVapor DiffusionDMF / Ethanol255-8Green blocks
Co(II) ComplexSolvent LayeringDichloromethane / Hexane2510-14Red-brown plates

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis (Template) A Salicylaldehyde + 1,3-Dibromopropane B Reflux in Acetonitrile with K₂CO₃ A->B C Workup and Purification (Column Chromatography) B->C D This compound C->D D_ref Ligand F Reflux in Methanol D_ref->F E Metal(II) Salt + Diamine E->F G Precipitation and Isolation F->G H Metal Complex Powder G->H

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Single Crystal Growth Protocol

Crystal_Growth_Workflow cluster_prep Solution Preparation cluster_methods Crystallization Methods start Purified Metal Complex prep_sol Prepare Saturated/ Concentrated Solution start->prep_sol method1 Slow Evaporation (Perforated Cap) prep_sol->method1 method2 Vapor Diffusion (Good/Poor Solvents) prep_sol->method2 method3 Solvent Layering (Dense/Less Dense Solvents) prep_sol->method3 end_node Single Crystals method1->end_node method2->end_node method3->end_node

Caption: Decision workflow for selecting a single crystal growth method.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde synthesis. The primary synthetic route is the Williamson ether synthesis, involving the reaction of salicylaldehyde with a 1,3-dihalopropane.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The phenoxide of salicylaldehyde is not being formed efficiently. 2. Poor Leaving Group: The halide on the propane chain is not easily displaced. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed at a reasonable rate. 4. Reaction Time Too Short: The reaction has not gone to completion.1. Base Selection: Use a strong, non-nucleophilic base such as potassium carbonate (K2CO3) or sodium hydride (NaH). Ensure the base is anhydrous. 2. Alkyl Halide Choice: Use 1,3-diiodopropane or 1,3-dibromopropane as the alkylating agent. Iodide is a better leaving group than bromide, which is better than chloride.[1] 3. Optimize Temperature: Gently reflux the reaction mixture. For solvents like acetone or acetonitrile, this is typically between 56°C and 82°C. 4. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can often be run for 12-24 hours to ensure completion.[2]
Formation of a White Precipitate (Side Product) 1. Aldol Condensation: If using a strong base like sodium hydroxide in a solvent like acetone, an aldol condensation can occur between the enolate of acetone and the aldehyde of salicylaldehyde.[3] 2. Inorganic Salts: The base and leaving group will form inorganic salts (e.g., KBr, NaI) that precipitate out of the organic solvent.1. Choice of Base and Solvent: Avoid strong hydroxides with ketone solvents. Potassium carbonate is a weaker base that is less likely to promote aldol condensation.[2] 2. Work-up Procedure: After the reaction is complete, filter the reaction mixture to remove insoluble inorganic salts before proceeding with the aqueous work-up.
Presence of Mono-substituted Product 1. Stoichiometry: An excess of the 1,3-dihalopropane or insufficient reaction time can lead to the formation of 2-(3-halopropoxy)benzaldehyde.1. Adjust Stoichiometry: Use a slight excess of salicylaldehyde (e.g., 2.1 equivalents) to one equivalent of the 1,3-dihalopropane to favor the formation of the desired di-substituted product. 2. Sufficient Reaction Time: Ensure the reaction is allowed to proceed long enough for the second substitution to occur. Monitor by TLC.
Difficulty in Product Purification 1. Unreacted Starting Materials: Salicylaldehyde and the 1,3-dihalopropane may remain. 2. Side Products: Presence of the mono-substituted intermediate or aldol condensation products.1. Aqueous Work-up: Wash the organic layer with a dilute NaOH solution to remove unreacted salicylaldehyde. Then wash with water and brine. 2. Recrystallization/Column Chromatography: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). If recrystallization is insufficient, purify by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[4] The process involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 1,3-dihalopropane in a concerted backside attack, displacing the halide leaving group. This occurs sequentially at both ends of the propane chain.[4]

Q2: Which base is most effective for this synthesis?

A2: Anhydrous potassium carbonate (K2CO3) is a commonly used and effective base for this type of reaction.[2][5] It is strong enough to deprotonate the phenol but generally not so strong as to cause significant side reactions like aldol condensation, especially when paired with solvents like acetone or acetonitrile. For higher reactivity, sodium hydride (NaH) in an aprotic solvent like DMF can be used, but requires more stringent anhydrous conditions.

Q3: How does the choice of solvent affect the reaction yield?

A3: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion more reactive.[6] Suitable solvents include acetone, acetonitrile, and N,N-dimethylformamide (DMF). Acetone is a good, cost-effective choice that works well with K2CO3.[2]

Q4: Can I use 1,3-dichloropropane instead of 1,3-dibromopropane?

A4: While 1,3-dichloropropane can be used, it will likely result in a slower reaction rate and lower yield compared to 1,3-dibromopropane or 1,3-diiodopropane. This is because chloride is a poorer leaving group than bromide or iodide.[1] To compensate, more forcing conditions (higher temperature, longer reaction time) may be necessary.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials (salicylaldehyde and 1,3-dihalopropane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • Salicylaldehyde

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (2.1 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 15-24 hours. Monitor the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution (to remove excess salicylaldehyde), followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Salicylaldehyde (2.1 eq) K2CO3 (2.5 eq) Acetone reflux Reflux (15-24h) reactants->reflux alkyl_halide 1,3-Dibromopropane (1.0 eq) alkyl_halide->reflux filter Filter Salts reflux->filter evaporate Evaporate Acetone filter->evaporate extract Aqueous Extraction evaporate->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Ineffective Base/ Incomplete Deprotonation start->cause1 Yes cause2 Poor Leaving Group start->cause2 Yes cause3 Suboptimal Conditions (Temp/Time) start->cause3 Yes cause4 Side Reactions (e.g., Aldol) start->cause4 Yes sol1 Use anhydrous K2CO3 or NaH cause1->sol1 sol2 Use 1,3-diiodopropane or 1,3-dibromopropane cause2->sol2 sol3 Reflux and monitor by TLC cause3->sol3 sol4 Avoid strong bases with ketone solvents cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Co-elution with impurities: The polarity of the solvent system in column chromatography may be too high, causing impurities to elute with the product. - Product loss during recrystallization: The chosen solvent may partially dissolve the product at low temperatures, or too much solvent was used. - Decomposition on silica gel: Aldehydes can sometimes be sensitive to acidic silica gel.[1]- Optimize column chromatography: Use a less polar solvent system and monitor fractions closely with Thin Layer Chromatography (TLC).[2][3] - Refine recrystallization technique: Test different solvents to find one with a high-temperature coefficient for your product. Use a minimum amount of hot solvent to dissolve the compound.[4][5] - Deactivate silica gel: Consider neutralizing the silica gel with a base like triethylamine before packing the column.[1]
Product is Contaminated with Starting Materials - Incomplete reaction: The synthesis reaction may not have gone to completion. - Ineffective purification: The purification method may not be suitable for separating the product from the starting materials.- Monitor reaction progress: Use TLC or HPLC to ensure the reaction is complete before workup. - Adjust purification parameters: If using column chromatography, try a different solvent system. For recrystallization, ensure the starting materials have different solubility profiles from the product.
Presence of Oxidized Impurity (Carboxylic Acid) - Air oxidation: Aldehydes are susceptible to oxidation, especially when exposed to air over time.[1]- Workup with a mild base: During the extraction process, a wash with a dilute sodium bicarbonate solution can help remove acidic impurities.[1] - Proper storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.[6]
Oily Product Instead of Solid - Residual solvent: The product may still contain solvent from the purification process. - Presence of impurities: Impurities can lower the melting point of a compound, causing it to appear as an oil.- Thorough drying: Dry the product under high vacuum for an extended period. - Re-purify: If impurities are suspected, repeat the purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for aromatic dialdehydes like this compound?

A1: The most common and effective purification techniques are column chromatography and recrystallization.[1][4] High-Performance Liquid Chromatography (HPLC) can also be used for analytical separation and small-scale preparative purification.[7][8]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] It should not react with the compound and should be easily removable. It is recommended to test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) on a small scale to find the optimal one.

Q3: What type of stationary phase and mobile phase should I use for column chromatography?

A3: Silica gel is a common stationary phase for the purification of aldehydes.[1][2] The mobile phase is typically a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[1] The ideal ratio should be determined by TLC, aiming for an Rf value of around 0.3-0.4 for the desired compound.[3]

Q4: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[1] You can try neutralizing the silica gel by preparing a slurry with your chosen solvent system and adding 1% triethylamine. Alternatively, using a different stationary phase like neutral alumina could be an option.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q6: What are the best practices for storing purified this compound?

A6: To prevent oxidation, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and kept in a refrigerator.[6]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

1. Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Elute the TLC plate with different solvent mixtures (e.g., varying ratios of hexanes:ethyl acetate).

  • The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.[3]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Secure a glass column in a vertical position and add a small amount of solvent.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the chromatography solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the selected solvent system.

  • Collect fractions in test tubes.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If the compound is insoluble, heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved.[5]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large crystals.[5]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[4]

6. Drying:

  • Dry the purified crystals under a vacuum to remove all traces of solvent.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent Solubility at Room Temp. Solubility at Boiling Crystal Formation on Cooling Notes
e.g., Ethanol
e.g., Isopropanol
e.g., Ethyl Acetate
e.g., Toluene
e.g., Hexanes

Table 2: Column Chromatography Fraction Analysis

Fraction(s) TLC Rf Value ¹H NMR Purity (%) Yield (mg) Notes
e.g., 1-5
e.g., 6-10
e.g., 11-15

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Liquid/Oily Crude Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Crude Purity_Check Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: General workflow for the purification and analysis of this compound.

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of salicylaldehyde with 1,3-dibromopropane in the presence of a base.

Q2: What are the expected major and minor products in this synthesis?

The primary product is the desired this compound. However, several side products can form, the most common being the mono-alkylated intermediate, 2-(3-bromopropoxy)benzaldehyde. Unreacted starting materials may also be present.

Q3: What reaction conditions are typically employed for this synthesis?

A common protocol involves reacting salicylaldehyde with 1,3-dibromopropane using potassium carbonate (K₂CO₃) as the base in a solvent such as acetone, under reflux for an extended period (e.g., 15 hours).[1]

Q4: Can C-alkylation be a significant side reaction?

Yes, C-alkylation is a potential side reaction. The phenoxide ion of salicylaldehyde is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether, or at a carbon atom on the aromatic ring (C-alkylation), leading to undesired isomers. The reaction conditions, particularly the choice of solvent and base, can influence the ratio of O- to C-alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of side products.- Increase the reaction time. - Ensure the reaction is maintained at a consistent reflux temperature. - Consider using a stronger base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF. - Optimize the stoichiometry of the reactants. A slight excess of 1,3-dibromopropane might favor the formation of the di-substituted product over the mono-substituted one, but a large excess should be avoided to minimize side reactions.
Presence of a significant amount of 2-(3-bromopropoxy)benzaldehyde - Insufficient reaction time. - Stoichiometry not optimized for di-substitution.- Extend the reflux time to allow for the second substitution to occur. - Use a molar ratio of salicylaldehyde to 1,3-dibromopropane of approximately 2:1.
Isolation of C-alkylated side products - Reaction conditions favoring C-alkylation.- The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. - The counter-ion of the base can also play a role; for example, using a potassium base (like K₂CO₃) often favors O-alkylation more than a sodium base.
Formation of polymeric or oligomeric byproducts - The difunctional nature of both reactants can lead to chain growth.- Employing high dilution conditions can favor the intramolecular-like formation of the desired product over intermolecular polymerization. - Carefully control the stoichiometry of the reactants.
Difficulty in product purification - The presence of multiple products with similar polarities.- Utilize column chromatography with a carefully selected solvent system to separate the desired product from the mono-alkylated intermediate and other byproducts. - Recrystallization may be an effective final purification step.

Experimental Protocol

Synthesis of this compound

This protocol is based on a typical Williamson ether synthesis for similar compounds.

Materials:

  • Salicylaldehyde

  • 1,3-dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (2.0 equivalents).

  • Add anhydrous acetone to dissolve the salicylaldehyde.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.2 equivalents).

  • To this stirred suspension, add 1,3-dibromopropane (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 15-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Side Products cluster_product Final Product Sal Salicylaldehyde Mono 2-(3-bromopropoxy)benzaldehyde Sal->Mono + 1,3-dibromopropane (O-alkylation) C_Alk C-Alkylation Product Sal->C_Alk + 1,3-dibromopropane (C-alkylation) DBP 1,3-Dibromopropane DBP->Mono Product This compound Mono->Product + Salicylaldehyde (O-alkylation)

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Desired Product Incomplete Incomplete Reaction? Start->Incomplete Side_Products Significant Side Products? Start->Side_Products Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Optimize_Stoich Optimize Stoichiometry Incomplete->Optimize_Stoich No Check_Mono High Mono-alkylation? Side_Products->Check_Mono Yes Check_C_Alk C-Alkylation Products Present? Side_Products->Check_C_Alk No Check_Mono->Optimize_Stoich Yes Change_Solvent Change Solvent/Base Check_C_Alk->Change_Solvent Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Characterization of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound arise from its bifunctional nature, containing two aldehyde groups, and the flexibility of the propoxy linker. Key issues include:

  • Distinguishing between the two aldehyde protons in ¹H NMR spectroscopy. Their chemical environments are similar, which can lead to overlapping signals.

  • Potential for side reactions, such as oxidation of the aldehyde groups to carboxylic acids or acetal formation in the presence of alcohol solvents.

  • Difficulties in purification, as the compound may have similar polarity to starting materials or byproducts.

Q2: How can I confirm the successful synthesis of the ether linkage?

A2: The formation of the propoxy ether linkage can be confirmed using several analytical techniques:

  • ¹H NMR: Look for the appearance of new signals corresponding to the methylene protons of the propoxy chain, typically in the range of 2.0-4.5 ppm. The disappearance of the phenolic proton from the starting material (salicylaldehyde) is another key indicator.

  • ¹³C NMR: The appearance of new signals for the three carbons of the propoxy chain will be evident.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the final product (C₁₇H₁₆O₄, MW: 284.31 g/mol ).

Q3: What are the expected chemical shifts for the key protons in ¹H NMR?

A3: While the exact chemical shifts can vary depending on the solvent and instrument, the following are approximate expected ranges for the key protons in this compound:

  • Aldehyde protons (-CHO): 9.8 - 10.5 ppm (two distinct singlets).

  • Aromatic protons: 6.8 - 7.9 ppm (complex multiplet patterns).

  • -OCH₂- protons (next to the aromatic rings): 4.2 - 4.5 ppm (two triplets).

  • -CH₂- proton (central in the propoxy chain): 2.2 - 2.5 ppm (a pentet or multiplet).

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Overlapping Aldehyde Proton Signals in ¹H NMR The chemical environments of the two aldehyde protons are very similar, leading to poor resolution.1. Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion. 2. Use a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce solvent shifts that may resolve the signals. 3. Perform a 2D NMR experiment, such as COSY or HMBC, to correlate the aldehyde protons to other protons in the molecule, aiding in their assignment.
Broad or Disappearing Aldehyde Proton Signals The presence of acidic impurities or water can lead to exchange broadening. The aldehyde may also be in equilibrium with a hydrated form.1. Ensure the sample is dry. Dry the purified compound under high vacuum before preparing the NMR sample. 2. Use fresh, high-quality deuterated solvent. 3. Add a small amount of a drying agent, like molecular sieves, to the NMR tube (use with caution as it can affect shimming).
Unexpected Signals in the 3.5-4.5 ppm region This could indicate the presence of alcohol impurities from the synthesis or hydrolysis of the ether linkage.1. Repurify the sample using column chromatography or recrystallization. 2. Check the stability of the compound in the chosen NMR solvent over time by acquiring spectra at different time points.
Mass Spectrometry (MS)
Problem Possible Cause Troubleshooting Steps
No Molecular Ion Peak Observed The molecule may be fragmenting easily under the ionization conditions.1. Use a softer ionization technique. Electrospray ionization (ESI) or Chemical Ionization (CI) are generally gentler than Electron Impact (EI) ionization. 2. Optimize the ionization source parameters, such as the fragmentor voltage in ESI-MS, to minimize in-source fragmentation.
Multiple High-Mass Peaks This could be due to the formation of adducts with solvent molecules or salts.1. Identify the mass difference between the peaks. Common adducts include +Na (23 Da), +K (39 Da), and +CH₃CN (41 Da). 2. Improve sample purity to remove salts. Using a desalting column or precipitation can be effective.
Peak corresponding to starting material is present The reaction may not have gone to completion, or the purification was incomplete.1. Monitor the reaction more closely using TLC or LC-MS to ensure completion. 2. Optimize the purification method. A different solvent system for column chromatography or a different recrystallization solvent may be necessary.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

  • Instrument Setup:

    • Use a 400 MHz or higher NMR spectrometer.

    • Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically appropriate.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR. A spectral width of 0-220 ppm is standard.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization method (e.g., ESI).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Select a soft ionization method, such as ESI, in positive or negative ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum over an appropriate mass range (e.g., m/z 100-500).

    • Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument software to calculate the elemental composition corresponding to the measured accurate mass.

    • Compare the calculated elemental composition with the expected formula (C₁₇H₁₆O₄) to confirm the identity of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Purity Purity Analysis (e.g., HPLC) Purification->Purity Purity Assessment Analysis Data Interpretation and Reporting NMR->Analysis MS->Analysis Purity->Analysis

Caption: Experimental workflow for the synthesis and characterization of the target compound.

troubleshooting_nmr cluster_solutions Potential Solutions Problem Problem: Overlapping Aldehyde Signals in ¹H NMR HigherField Use Higher Field Spectrometer Problem->HigherField SolventChange Change Deuterated Solvent Problem->SolventChange TwoD_NMR Perform 2D NMR (COSY/HMBC) Problem->TwoD_NMR Resolution Signal Resolution Achieved HigherField->Resolution Improves Signal Dispersion SolventChange->Resolution Induces Chemical Shifts TwoD_NMR->Resolution Confirms Connectivity

Caption: Troubleshooting logic for overlapping ¹H NMR signals.

preventing decomposition of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the coupling of two equivalents of salicylaldehyde (2-hydroxybenzaldehyde) with one equivalent of a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The Williamson ether synthesis can be slow. Reaction times of 1 to 8 hours at 50-100°C are typical.[1] Insufficient reaction time or temperature may lead to incomplete conversion.

  • Side reactions: The primary competing reaction is the elimination of the alkyl halide, which is favored by high temperatures and sterically hindered reagents.[3]

  • Suboptimal base: The choice of base is crucial for the deprotonation of salicylaldehyde. Weak bases may not lead to complete formation of the phenoxide, while excessively strong bases can promote side reactions.

  • Moisture in reagents or solvent: Water can hydrolyze the alkyl halide and deactivate the phenoxide nucleophile, thus reducing the yield.

Q3: I am observing unexpected byproducts in my reaction mixture. What could they be?

Common byproducts in the synthesis of this compound include:

  • Mono-etherified product: 2-(3-halopropoxy)benzaldehyde is formed when only one molecule of salicylaldehyde reacts with the 1,3-dihalopropane.

  • Elimination product: Propene derivatives can be formed from the base-catalyzed elimination of the alkyl halide.[3]

  • Oxidation product: The aldehyde functional groups are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-[3-(2-carboxyphenoxy)propoxy]benzoic acid.

  • Self-condensation products: Aldehydes can undergo self-condensation (aldol reaction) in the presence of a base.

Q4: How can I minimize the formation of these byproducts?

To minimize byproduct formation, consider the following:

  • Control stoichiometry: Use a slight excess of salicylaldehyde to ensure complete reaction of the dihaloalkane.

  • Optimize reaction temperature: Maintain the temperature within the recommended range (50-100°C) to avoid elimination reactions.[1]

  • Choose an appropriate base: A moderately strong base like potassium carbonate is often effective.

  • Use an inert atmosphere: Performing the reaction under nitrogen or argon can help prevent the oxidation of the aldehyde groups.

  • Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis.

Q5: What is the best way to purify the final product?

Purification of this compound can be achieved through the following methods:

  • Column chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common stationary phase is silica gel, with an eluent system such as a mixture of n-hexane and ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for purification.[4][5]

  • Washing with sodium bicarbonate: To remove acidic impurities like the corresponding carboxylic acid, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous solution of sodium bicarbonate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No reaction or very low conversion Inactive reagentsEnsure the salicylaldehyde is pure and the dihaloalkane has not degraded.
Insufficiently strong baseUse a stronger base such as potassium carbonate or sodium hydride.[6]
Low reaction temperatureIncrease the reaction temperature to the recommended range of 50-100°C.[2]
Inappropriate solventUse a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[2][3]
Formation of a significant amount of mono-etherified product Incorrect stoichiometryUse a slight excess (2.1 equivalents) of salicylaldehyde.
Short reaction timeIncrease the reaction time to allow for the second etherification to occur.
Presence of elimination byproducts High reaction temperatureLower the reaction temperature.
Sterically hindered baseUse a less sterically hindered base.
Product decomposes during workup or purification Presence of acid or baseNeutralize the reaction mixture before workup. Avoid strong acids and bases during purification.
Exposure to air and lightWork up the reaction and purify the product promptly. Store the final product under an inert atmosphere and protected from light. Aromatic aldehydes can be susceptible to oxidation.
High temperatures during purificationIf using distillation, perform it under high vacuum to lower the boiling point and minimize thermal decomposition.
Difficulty in removing the solvent (e.g., DMF) High boiling point of the solventAfter the reaction, dilute the mixture with water and extract the product with a low-boiling organic solvent like diethyl ether or ethyl acetate. Wash the organic layer multiple times with brine to remove residual DMF.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of bis-2-formylphenoxy alkyl ethers.

Materials:

  • Salicylaldehyde

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous Sodium Sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • Slowly add 1,3-dibromopropane (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.

Characterization Data (Based on Analogous Compounds)
  • ¹H NMR: Expect aromatic protons in the range of 6.8-7.9 ppm, the aldehyde protons around 9.8-10.5 ppm, the methylene protons adjacent to the ether oxygens around 4.2-4.5 ppm, and the central methylene protons of the propyl chain around 2.2-2.5 ppm.[5][7]

  • ¹³C NMR: Expect the aldehyde carbon at ~190 ppm, aromatic carbons between 110-160 ppm, and aliphatic carbons in the range of 25-70 ppm.[5][7]

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C-O-C stretching vibrations for the ether linkage around 1200-1250 cm⁻¹, and C-H stretching of the aldehyde at ~2730 and ~2830 cm⁻¹.[5]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde (2.2 eq) ReactionVessel Reaction at 90°C, 4-6h Salicylaldehyde->ReactionVessel Dibromopropane 1,3-Dibromopropane (1.0 eq) Dibromopropane->ReactionVessel K2CO3 K2CO3 (2.5 eq) K2CO3->ReactionVessel DMF DMF (solvent) DMF->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate ColumnChrom Column Chromatography Concentrate->ColumnChrom FinalProduct This compound ColumnChrom->FinalProduct

Figure 1. Experimental workflow for the synthesis of this compound.

Decomposition_Pathways cluster_decomposition Potential Decomposition Pathways Target This compound Oxidation Oxidation (to Carboxylic Acid) Target->Oxidation [O], Air, Light Hydrolysis Ether Hydrolysis (Acid/Base Catalyzed) Target->Hydrolysis H+ or OH- Polymerization Polymerization (Base Catalyzed) Target->Polymerization Base SideReaction Intramolecular Cannizzaro (Strong Base) Target->SideReaction Conc. Base Troubleshooting_Logic cluster_reaction_conditions Reaction Conditions cluster_reagent_quality Reagent Quality cluster_workup_procedure Workup Procedure cluster_purification_method Purification Method Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Workup Review Workup Procedure Start->Check_Workup Check_Purification Optimize Purification Start->Check_Purification Temp Temperature Correct? Check_Reaction->Temp Time Sufficient Reaction Time? Check_Reaction->Time Atmosphere Inert Atmosphere Used? Check_Reaction->Atmosphere Anhydrous Anhydrous Reagents/Solvent? Check_Reagents->Anhydrous Base Appropriate Base? Check_Reagents->Base Neutral Neutral pH during workup? Check_Workup->Neutral Emulsion Emulsion formation? Check_Workup->Emulsion Stationary_Phase Correct Stationary Phase? Check_Purification->Stationary_Phase Eluent Optimized Eluent System? Check_Purification->Eluent

References

Technical Support Center: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, also known as 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common method is a Williamson ether synthesis. This involves the reaction of two equivalents of salicylaldehyde (2-hydroxybenzaldehyde) with one equivalent of a 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) in the presence of a base.

Q2: What are the typical reagents and conditions for this reaction?

A2: Typical conditions involve using a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is often heated to reflux to ensure completion.

Q3: What is the expected yield for this reaction?

A3: Under optimized conditions, yields for the synthesis of similar dialdehydes have been reported to be around 80%. However, yields can vary significantly depending on the specific conditions and purity of reagents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Experimental Protocol

This protocol is a generalized procedure based on the synthesis of analogous compounds. Researchers should optimize the conditions for their specific needs.

Materials:

  • Salicylaldehyde

  • 1,3-Dichloropropane (or 1,3-dibromopropane)

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of salicylaldehyde (2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.2 equivalents).

  • Heat the mixture to 80-90 °C and stir for 1 hour to form the phenoxide.

  • Add 1,3-dichloropropane (1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring the mixture at 80-90 °C and monitor the reaction by TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of salicylaldehyde. 2. Inactive alkyl halide. 3. Insufficient reaction time or temperature. 4. Wet reagents or solvent.1. Use a stronger base like sodium hydride (NaH), but be aware of safety concerns with DMF. Ensure the base is fresh and properly handled. 2. Use the more reactive 1,3-dibromopropane instead of 1,3-dichloropropane. 3. Increase the reaction temperature to the reflux temperature of the solvent and extend the reaction time. Monitor by TLC. 4. Use anhydrous solvents and freshly dried reagents.
Formation of a Monosubstituted Side Product 1. Insufficient amount of salicylaldehyde or base. 2. Short reaction time.1. Ensure a slight excess of salicylaldehyde and base (e.g., 2.2 equivalents of each) are used. 2. Allow the reaction to proceed for a longer duration, monitoring by TLC until the monosubstituted intermediate is consumed.
Presence of Unreacted Salicylaldehyde 1. Insufficient amount of alkyl halide or base. 2. Reaction has not gone to completion.1. Use at least 1.0 equivalent of the dihaloalkane and ensure sufficient base is present for both equivalents of salicylaldehyde. 2. Continue heating and monitor by TLC.
Product is an Oil and Difficult to Purify 1. Presence of impurities. 2. The product itself may be a low-melting solid or oil at room temperature.1. Perform careful column chromatography with a shallow solvent gradient to separate the product from impurities. 2. Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol/water) and cooling slowly. Scratching the inside of the flask with a glass rod may also help.
Reaction Mixture Darkens Significantly 1. Decomposition of the aldehyde under basic conditions at high temperatures. 2. Decomposition of the solvent (e.g., DMF with NaH).1. Use milder reaction conditions if possible (e.g., lower temperature, weaker base). 2. If using NaH, consider an alternative solvent like THF. Be aware of the potential for exothermic decomposition of NaH in DMF.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Salicylaldehyde2-HydroxybenzaldehydeC₇H₆O₂122.12
1,3-Dichloropropane1,3-DichloropropaneC₃H₆Cl₂112.99
Product2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehydeC₁₇H₁₆O₄284.31

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Shifts
¹H NMR Aldehyde protons (CHO): ~10.5 ppm (singlet) Aromatic protons: 6.9-7.9 ppm (multiplets) Methylene protons adjacent to oxygen (-OCH₂-): ~4.2 ppm (triplet) Central methylene protons (-CH₂-): ~2.3 ppm (quintet)
¹³C NMR Aldehyde carbon (C=O): ~190 ppm Aromatic carbons: 110-160 ppm Methylene carbon adjacent to oxygen (-OCH₂-): ~65 ppm Central methylene carbon (-CH₂-): ~28 ppm
FT-IR (cm⁻¹) Aldehyde C=O stretch: ~1690 cm⁻¹ Aromatic C=C stretch: ~1600, 1480 cm⁻¹ C-O-C (ether) stretch: ~1240 cm⁻¹ Aldehyde C-H stretch: ~2850, 2750 cm⁻¹

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Salicylaldehyde 2x Salicylaldehyde Product This compound Salicylaldehyde->Product Dihalopropane 1,3-Dihalopropane Dihalopropane->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_solutions_low_yield Low Yield Solutions cluster_solutions_impure Purification Start Reaction Start Check_TLC Monitor by TLC Start->Check_TLC Low_Yield Low Yield/No Reaction Check_TLC->Low_Yield No Product Impure_Product Impure Product Check_TLC->Impure_Product Multiple Spots Successful_Reaction Reaction Complete Check_TLC->Successful_Reaction Clean Conversion Check_Reagents Check Reagent Purity/Activity Low_Yield->Check_Reagents Modify_Conditions Modify Conditions (Temp, Time, Base) Low_Yield->Modify_Conditions Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography Recrystallization Recrystallization Impure_Product->Recrystallization

Caption: A general workflow for troubleshooting common issues in the synthesis.

Signaling_Pathway_Analogy Base Base (K₂CO₃) Salicylaldehyde Salicylaldehyde (Phenol) Base->Salicylaldehyde Deprotonation Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Dihalopropane 1,3-Dihalopropane (Electrophile) Phenoxide->Dihalopropane SN2 Attack Product Final Product Phenoxide->Product Monosubstituted Monosubstituted Intermediate Dihalopropane->Monosubstituted Monosubstituted->Phenoxide Second SN2 Attack

Caption: Logical relationship of key reaction intermediates.

Technical Support Center: Synthesis of Asymmetrical Schiff Bases using 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of asymmetrical Schiff bases using the dialdehyde reactant 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing an asymmetrical Schiff base from a dialdehyde like this compound?

A1: The most effective strategy is a stepwise condensation reaction. This involves reacting the dialdehyde with one equivalent of the first primary amine to form a mono-Schiff base intermediate. This intermediate is then isolated and reacted with a different primary amine to form the final asymmetrical Schiff base. This method provides greater control over the reaction and minimizes the formation of symmetrical Schiff base byproducts.[1][2]

Q2: How can I synthesize the starting dialdehyde, this compound?

A2: A common method for synthesizing such ethers is the Williamson ether synthesis. This would involve reacting salicylaldehyde with a 3-halopropanol (e.g., 3-bromopropanol) under basic conditions to form 2-(3-hydroxypropoxy)benzaldehyde. This intermediate can then be reacted with another molecule of a protected salicylaldehyde (e.g., with a different halogenated propyl chain) or directly with another salicylaldehyde derivative under appropriate conditions to yield the final dialdehyde. A similar synthesis has been reported for 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde.

Q3: What are the key characterization techniques for confirming the successful synthesis of the asymmetrical Schiff base?

A3: The primary techniques for characterizing asymmetrical Schiff bases are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: Look for the characteristic singlet signal of the azomethine proton (–CH=N–) which typically appears in the range of 8.56–8.86 ppm. The disappearance of the aldehyde proton signals from the starting material and the appearance of two distinct imine proton signals are key indicators of success.

  • ¹³C NMR: The carbon of the azomethine group (–CH=N–) will show a characteristic signal in the range of 158.2-163.4 ppm.

  • FT-IR: A strong absorption band corresponding to the C=N stretching vibration should be observed between 1558-1660 cm⁻¹. Concurrently, the C=O stretching band of the aldehyde groups from the starting material should disappear.

Q4: What are the best practices for purifying the final asymmetrical Schiff base product?

A4: Purification can be challenging due to the potential presence of starting materials and symmetrical byproducts. Common purification methods include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[2] The choice of solvent is critical and depends on the solubility of the Schiff base.

  • Column Chromatography: If recrystallization is not feasible, column chromatography can be used. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the imine bond.

  • Solvent Washing: Washing the crude product with a suitable solvent can help remove unreacted starting materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Asymmetrical Product - Formation of symmetrical Schiff bases. - Incomplete reaction. - Hydrolysis of the product during workup.- Employ a stepwise synthesis approach. - Ensure the reaction goes to completion by monitoring with TLC or NMR. - Use anhydrous solvents and avoid acidic conditions during workup.
Presence of Starting Aldehyde in Final Product (NMR) - Incomplete reaction. - Insufficient amount of amine used.- Increase the reaction time or temperature. - Use a slight excess of the amine.
Formation of an Insoluble Precipitate - The product may be poorly soluble in the reaction solvent.- Try a different solvent with higher solvating power for the product. - Perform the reaction at a higher temperature.
Product Decomposes on Silica Gel Column - The imine bond is susceptible to hydrolysis on acidic silica gel.- Use neutral alumina for column chromatography. - Deactivate the silica gel with a small amount of triethylamine in the eluent.
Broad or Absent Imine Proton Signal in ¹H NMR - Presence of tautomers (phenol-imine and keto-amine forms). - Exchange with residual water or acidic protons.- Ensure the NMR solvent is anhydrous. - The presence of tautomers can be investigated using different solvents in UV-vis spectroscopy.[3]

Experimental Protocols

Synthesis of this compound (Generalized)

This protocol is a generalized procedure based on the Williamson ether synthesis and should be optimized for specific substrates.

  • Step 1: Synthesis of 2-(3-bromopropoxy)benzaldehyde.

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and 1,3-dibromopropane (1.5 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture at reflux and monitor the reaction progress using TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-(3-bromopropoxy)benzaldehyde.

  • Step 2: Synthesis of this compound.

    • Dissolve salicylaldehyde (1.0 eq) and 2-(3-bromopropoxy)benzaldehyde (1.0 eq) in a polar aprotic solvent.

    • Add a base (e.g., K₂CO₃, 2.0 eq).

    • Heat the mixture at reflux and monitor by TLC.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the final product by column chromatography or recrystallization.

Synthesis of Asymmetrical Schiff Base (Generalized Stepwise Method)

This is a generalized protocol for the stepwise synthesis of an asymmetrical Schiff base.

  • Step 1: Synthesis of the Mono-Schiff Base Intermediate.

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or methanol).

    • Add the first primary amine (Amine A, 1.0 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the formation of the mono-adduct by TLC.

    • Isolate the mono-Schiff base intermediate by filtration if it precipitates, or by removing the solvent under reduced pressure. Purify if necessary.

  • Step 2: Synthesis of the Asymmetrical Schiff Base.

    • Dissolve the isolated mono-Schiff base intermediate in an anhydrous solvent.

    • Add the second primary amine (Amine B, 1.0 eq) to the solution.

    • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to induce crystallization of the product.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

    • If the product does not crystallize, remove the solvent and purify by column chromatography (preferably on neutral alumina) or recrystallization.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of asymmetrical Schiff bases from various benzaldehydes, which can serve as a reference for optimizing the synthesis with this compound.

Reactant 1 (Aldehyde)Reactant 2 (Amine)SolventCatalystTemp (°C)Time (h)Yield (%)Reference
Substituted BenzaldehydeVicinal DiamineMethanolAnhydrous HCl (for protection)RT2-380-90 (for mono-imine)[1][2]
Mono-imine intermediateDifferent BenzaldehydeAcetonitrileTriethylamineRT2-360-86[2]
4-Nitrobenzylidene-2-hydroxyanilineSalicylaldehydeMethanol-Reflux--[3]
1-Naphthyl amineAromatic AldehydesMethanol-Reflux--

Visualizations

experimental_workflow cluster_synthesis Synthesis of Asymmetrical Schiff Base cluster_purification Purification cluster_characterization Characterization dialdehyde This compound mono_schiff Mono-Schiff Base Intermediate dialdehyde->mono_schiff Step 1: Condensation amine_a Primary Amine A amine_a->mono_schiff asym_schiff Asymmetrical Schiff Base mono_schiff->asym_schiff Step 2: Condensation amine_b Primary Amine B amine_b->asym_schiff crude_product Crude Asymmetrical Schiff Base asym_schiff->crude_product recrystallization Recrystallization crude_product->recrystallization column_chrom Column Chromatography crude_product->column_chrom pure_product Pure Asymmetrical Schiff Base recrystallization->pure_product column_chrom->pure_product nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis, purification, and characterization of asymmetrical Schiff bases.

troubleshooting_logic start Start Synthesis check_yield Low Yield? start->check_yield anhydrous Use Anhydrous Conditions start->anhydrous check_purity Impure Product? check_yield->check_purity No stepwise Use Stepwise Synthesis check_yield->stepwise Yes purification Optimize Purification (Neutral Alumina/Recrystallization) check_purity->purification Yes end Successful Synthesis check_purity->end No stepwise->check_purity anhydrous->check_yield purification->end

Caption: Troubleshooting decision tree for refining the synthesis of asymmetrical Schiff bases.

References

Technical Support Center: Overcoming Solubility Issues with 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with metal complexes of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and its derivatives (e.g., Schiff base complexes).

Troubleshooting Guide: Solubility Enhancement

Researchers may encounter poor solubility of their target complexes in common solvents, hindering characterization and application. This guide provides a systematic approach to addressing these issues.

Problem: My complex synthesized from this compound is poorly soluble or insoluble in my desired solvent.

The troubleshooting workflow can be visualized as follows:

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Solvent-Based Strategies cluster_2 Compound Modification Strategies start Poorly Soluble Complex solvent Solvent System Modification start->solvent Initial Approach compound Compound Modification solvent->compound If solubility is still insufficient end Soluble Complex solvent->end Successful Solubilization cosolvent Use Co-solvents (e.g., DMSO, DMF, Ethanol) solvent->cosolvent compound->end Successful Modification ligand Modify Ligand (add solubilizing groups) compound->ligand heating Apply Gentle Heating cosolvent->heating sonication Utilize Sonication heating->sonication ph Adjust pH (for aqueous solutions) sonication->ph counterion Change Counter-ion (e.g., to Triflate, Perchlorate) ligand->counterion charge Alter Complex Charge (Anionic/Cationic) counterion->charge

Caption: A workflow diagram for troubleshooting solubility issues.

Step-by-Step Troubleshooting:

  • Systematic Solvent Screening: Before modifying the compound, exhaust all reasonable solvent-based options. The largely aromatic structure of the this compound ligand suggests that its complexes may be more soluble in polar aprotic solvents.

    • Initial Screen: Test solubility in a range of solvents from non-polar to polar, such as hexane, toluene, dichloromethane (DCM), acetone, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

    • Co-solvents: If the complex is partially soluble in a solvent, try creating binary or even ternary solvent systems. For instance, a mixture of DCM and methanol or DMF and water can be effective.

    • Physical Methods: Gentle heating or the use of an ultrasonic bath can help overcome the activation energy of dissolution.[1] However, be cautious with heating as it can decompose thermally sensitive complexes. Sonication is useful for breaking up aggregates.[1]

  • pH Adjustment (for Aqueous Systems): If the complex is intended for a biological application and needs to be soluble in aqueous media, its solubility may be pH-dependent, especially if the Schiff base ligand has basic nitrogen atoms or if coordinated water molecules can be deprotonated.

    • Test the solubility in a range of buffered solutions (e.g., pH 4, 7.4, 9).

  • Ligand Modification: If solvent-based approaches fail, modifying the ligand structure is a powerful strategy.[2]

    • Increase Polarity for Aqueous Solubility: Introduce polar functional groups to the aromatic rings of the this compound backbone before complexation. Examples include sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups.

    • Increase Lipophilicity for Organic Solvent Solubility: To improve solubility in non-polar organic solvents, add long alkyl or branched alkyl chains to the ligand structure.[2]

  • Modification of the Metal Complex:

    • Change the Counter-ion: For ionic complexes, the nature of the counter-ion is crucial. If your complex has, for example, a chloride or bromide counter-ion, exchanging it for a larger, more charge-diffuse and highly soluble ion like perchlorate (ClO₄⁻) or triflate (CF₃SO₃⁻) can significantly improve solubility.[2]

    • Alter the Overall Charge: Neutral complexes are often less soluble than their ionic counterparts. Consider synthetic routes that result in a cationic or anionic complex.[2]

Frequently Asked Questions (FAQs)

Q1: Why are my this compound complexes insoluble in water?

A1: The parent ligand, this compound, is a largely non-polar, aromatic molecule. Metal complexes derived from it, especially neutral ones, are likely to have low aqueous solubility due to the hydrophobic nature of the ligand. To improve water solubility, consider modifying the ligand to include polar, ionizable groups or synthesizing an ionic version of the complex.[1][2]

Q2: I observe that my complex dissolves in DMSO but precipitates when I add water for a biological assay. What can I do?

A2: This is a common issue when transitioning from a highly polar aprotic solvent to an aqueous medium. Here are a few strategies:

  • Use a Co-solvent System: Try to find a co-solvent, such as ethanol or polyethylene glycol (PEG), that is miscible with both water and DMSO and in which your complex is soluble.[1]

  • Prepare a More Concentrated Stock: Dissolve the complex in the minimum amount of DMSO and then add this concentrated stock to the aqueous buffer with vigorous stirring. This can sometimes result in a metastable solution or a fine suspension suitable for initial screening.

  • Formulate with Surfactants: A small amount of a biocompatible surfactant can help to maintain the complex in solution by forming micelles.

Q3: Can heating be used to dissolve my complex?

A3: Yes, gentle heating can increase the rate of dissolution and the solubility of a compound. However, you must first determine the thermal stability of your complex. Run a thermogravimetric analysis (TGA) to understand its decomposition temperature. For routine dissolution, heating to 40-60°C is often safe and effective.

Q4: How do I choose a suitable solvent for NMR or other spectroscopic characterization if my complex is poorly soluble?

A4: For characterization, deuterated solvents are required for NMR. Start with the most common and powerful deuterated solvents for polar organics, such as DMSO-d₆ or DMF-d₇. If solubility is still an issue, you may need to perform solid-state NMR or rely on other characterization techniques like FT-IR, mass spectrometry (if ionizable), and elemental analysis.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Complex

This protocol describes a general method for synthesizing a Schiff base ligand from this compound and a primary amine, followed by complexation with a metal(II) salt.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Metal(II) acetate (e.g., copper(II) acetate, zinc(II) acetate)

  • Ethanol

  • Methanol

Procedure:

  • Schiff Base Ligand Synthesis:

    • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

    • Add a stoichiometric amount of the primary amine (2 mmol for the dialdehyde) to the solution.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours. The formation of the Schiff base can be monitored by TLC.

    • Allow the solution to cool to room temperature. The Schiff base ligand may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Metal Complex Synthesis:

    • Dissolve the synthesized Schiff base ligand (1 mmol) in 30 mL of warm methanol in a separate flask.

    • In another flask, dissolve the metal(II) acetate salt (1 mmol) in 15 mL of methanol.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • A color change and/or the formation of a precipitate should be observed.

    • Reflux the reaction mixture for 2-3 hours.

    • Cool the mixture to room temperature. Collect the solid complex by filtration, wash with methanol to remove any unreacted starting materials, and dry in a desiccator.

Protocol 2: Systematic Solubility Testing

This protocol outlines a method for systematically evaluating the solubility of a new complex.

Materials:

  • Synthesized metal complex

  • A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane, DMF, DMSO)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add approximately 1 mg of the complex to each of several labeled vials.

  • To each vial, add 1 mL of a different solvent.

  • Vortex each vial vigorously for 2 minutes.

  • Allow the vials to stand at room temperature for 30 minutes and visually inspect for dissolution.

  • If not fully dissolved, vortex again and let stand for another 2 hours, then reinspect.

  • For samples that appear to have dissolved, centrifuge at high speed for 5 minutes to ensure no fine, undissolved particles remain.

  • Categorize the solubility as:

    • Soluble: > 1 mg/mL (no visible particles)

    • Sparingly Soluble: Some dissolution, but visible particles remain.

    • Insoluble: No apparent change.

The experimental workflow for synthesis and solubility testing is depicted below:

G cluster_0 Experimental Workflow cluster_1 Solubility Assessment start Start Materials: Aldehyde, Amine, Metal Salt ligand_synth Schiff Base Ligand Synthesis start->ligand_synth complex_synth Metal Complex Synthesis ligand_synth->complex_synth purification Purification and Drying complex_synth->purification solubility_test Systematic Solubility Testing purification->solubility_test soluble Soluble solubility_test->soluble sparingly Sparingly Soluble solubility_test->sparingly insoluble Insoluble solubility_test->insoluble characterization Characterization (NMR, IR, MS, etc.) soluble->characterization

Caption: Workflow for synthesis and solubility testing of complexes.

Data Summary: Solubility Enhancement Strategies

StrategyRationalePotential SolventsTarget Solubility
Co-solvency Modifies the polarity of the solvent system to better match the solute.DMSO/water, DMF/water, DCM/methanolAqueous or Organic
Heating/Sonication Provides energy to overcome lattice energy and break up aggregates.Most solventsAqueous or Organic
pH Adjustment Ionizes functional groups on the complex, increasing polarity.Aqueous buffersAqueous
Ligand Modification (Polar Groups) Increases the overall polarity and hydrogen bonding capability of the complex.Water, MethanolAqueous
Ligand Modification (Alkyl Chains) Increases lipophilicity and disrupts crystal packing.[2]Toluene, Hexane, DCMNon-polar Organic
Counter-ion Exchange Replaces a poorly soluble counter-ion with a highly soluble one.[2]Varies with complexAqueous or Organic
Inducing a Net Charge Ionic species are generally more soluble in polar solvents than neutral ones.[2]Water, DMSO, DMFPolar Solvents

References

Validation & Comparative

A Comparative Guide to Dialdehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dialdehydes are a versatile class of organic compounds characterized by the presence of two aldehyde functional groups. Their reactivity makes them invaluable in a wide range of applications, from cross-linking agents in biochemistry to building blocks for complex polymers and macrocycles in materials science and drug development. This guide provides a comparative overview of several key dialdehydes, with a focus on their performance, supported by experimental data and detailed protocols.

While this guide aims to compare 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde with other dialdehydes, publicly available experimental data for this specific compound is limited. Therefore, to provide a useful and data-driven comparison, we will focus on a selection of well-characterized and widely used dialdehydes: Glutaraldehyde, o-Phthalaldehyde (OPA), and Terephthalaldehyde. These compounds represent a range of aliphatic, aromatic, flexible, and rigid structures, offering a broad perspective on the structure-activity relationships within this chemical class.

Physicochemical Properties of Selected Dialdehydes

The fundamental properties of a dialdehyde, such as its structure, molecular weight, and solubility, dictate its suitability for different applications. A comparison of these properties is presented in the table below.

PropertyGlutaraldehydeo-Phthalaldehyde (OPA)Terephthalaldehyde
Structure
Molecular Formula C5H8O2C8H6O2C8H6O2[1]
Molecular Weight 100.12 g/mol 134.13 g/mol 134.13 g/mol [1]
Appearance Colorless oily liquidYellow solidWhite to beige solid[1]
Melting Point -14 °C55-58 °C114-117 °C[1]
Boiling Point 187 °C266.1 °C245-248 °C[1]
Solubility Miscible in water and ethanolSoluble in aqueous buffersSoluble in organic solvents like alcohols and ethers[1]

Reactivity and Applications: A Comparative Analysis

The utility of dialdehydes is rooted in the reactivity of their aldehyde groups, which readily undergo reactions such as Schiff base formation and aldol condensation.

Schiff Base Formation

A primary reaction of dialdehydes is their condensation with primary amines to form imines, also known as Schiff bases.[2][3][4][5][6] This reaction is fundamental to their use as cross-linkers and in the synthesis of new chemical entities. The stability of the resulting imine bond can be influenced by the structure of the dialdehyde. For instance, aromatic dialdehydes like terephthalaldehyde form relatively stable imines due to conjugation with the benzene ring.[1]

Caption: General workflow for Schiff base formation.

Cross-linking Applications

Glutaraldehyde is a widely used cross-linking agent for proteins and other biomolecules.[7][8][9] Its flexibility allows it to bridge amino groups on protein surfaces, forming both intramolecular and intermolecular cross-links.[8] At low concentrations, intramolecular cross-links are predominant.[8] As the concentration increases, intermolecular cross-links form, leading to insolubilization.[8] The mechanism of glutaraldehyde cross-linking is complex and can involve polymerization of glutaraldehyde itself.[7][9]

In contrast, rigid aromatic dialdehydes like terephthalaldehyde can act as linear and stiff cross-linking agents, which is advantageous in the construction of ordered materials like metal-organic frameworks (MOFs) and high-performance polymers.[2]

Polymer Synthesis

Aromatic dialdehydes are key monomers in the synthesis of various polymers. For example, they can be used in multicomponent polymerizations with aromatic diamines and sulfur to produce polythioamides.[10] The geometry of the dialdehyde is crucial; for instance, the para-positioning of the aldehyde groups in terephthalaldehyde leads to linear and rigid polymer chains, imparting thermal stability.[2][11] Isophthalaldehyde, with its meta-substituted groups, would result in polymers with different conformational properties.[11]

Caption: Polymer synthesis using Terephthalaldehyde.

Fluorogenic Detection of Primary Amines

o-Phthalaldehyde (OPA) is a highly sensitive reagent for the detection of primary amines, such as amino acids and peptides.[12][13] In the presence of a thiol, OPA reacts with primary amines to yield a highly fluorescent isoindole product.[14] This reaction forms the basis of many analytical methods, offering detection in the picomole range, which is significantly more sensitive than traditional reagents like ninhydrin.[12]

ReagentSensitivityKey Features
o-Phthalaldehyde (OPA) Picomole range[12]High sensitivity, soluble and stable in aqueous buffers.[12]
Fluorescamine Less sensitive than OPAReacts rapidly with primary amines.
Ninhydrin Lower sensitivityRequires heating, forms a colored product.

graph OPA_Reaction {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

OPA [label="o-Phthalaldehyde"]; Amine [label="Primary Amine\n(R-NH₂)"]; Thiol [label="Thiol\n(R'-SH)"]; Intermediate1 [label="Initial Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FluorescentProduct [label="Fluorescent Isoindole", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OPA -> Intermediate1; Amine -> Intermediate1; Intermediate1 -> FluorescentProduct; Thiol -> Intermediate1 [dir=back]; }

Caption: Reaction of OPA with a primary amine and thiol.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key applications of the discussed dialdehydes.

Protocol 1: Synthesis of a Schiff Base using Terephthalaldehyde

This protocol describes the synthesis of a bis-Schiff base from terephthalaldehyde and a primary amine.[15]

  • Dissolution of Reactants: Dissolve 10 mmol of the desired primary amine in a minimal amount of absolute ethanol in a beaker with constant stirring. In a separate beaker, dissolve 5 mmol of terephthalaldehyde in ethanol.

  • Reaction Mixture: Slowly add the terephthalaldehyde solution to the primary amine solution with continuous stirring at room temperature.

  • Catalysis: Add a few drops of a suitable catalyst, such as glacial acetic acid or freshly squeezed lemon juice, to the reaction mixture.[5][15]

  • Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Reaction times can vary from minutes to hours depending on the reactants.[5]

  • Isolation of Product: The Schiff base product often precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent.[5]

Protocol 2: Cross-linking of Collagen with Glutaraldehyde

This protocol outlines a general procedure for the cross-linking of collagen fibers.[8]

  • Preparation of Collagen Fibers: Reconstitute collagen fibers from a soluble collagen solution according to standard laboratory procedures.

  • Glutaraldehyde Solution: Prepare a solution of glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at the desired concentration.

  • Cross-linking Reaction: Immerse the reconstituted collagen fibers in the glutaraldehyde solution. The reaction is typically carried out at room temperature for a specified period (e.g., 24 hours).

  • Termination of Reaction: After the desired reaction time, remove the collagen fibers from the glutaraldehyde solution and wash them extensively with the buffer to remove any unreacted glutaraldehyde.

  • Analysis: The degree of cross-linking can be evaluated by measuring the insolubility of the collagen in denaturing agents or its resistance to enzymatic digestion by collagenase.[8]

Protocol 3: Amino Acid Analysis using o-Phthalaldehyde (OPA)

This protocol describes the pre-column derivatization of amino acids with OPA for HPLC analysis.[16]

  • Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA in a suitable buffer (e.g., borate buffer, pH 9.5) containing a thiol such as 2-mercaptoethanol.

  • Sample Preparation: Prepare the amino acid standards or the sample hydrolysate in a compatible buffer.

  • Derivatization: Mix a small volume of the amino acid sample with the OPA reagent. The reaction is typically very fast and proceeds to completion within a minute at room temperature.

  • HPLC Analysis: Inject the derivatized sample into a reverse-phase HPLC system. The fluorescent OPA-amino acid adducts are separated using a suitable gradient elution (e.g., an acetonitrile/water gradient).[16]

  • Detection: Detect the separated adducts using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 455 nm).

  • Quantification: Quantify the amino acids by comparing the peak areas of the sample with those of the amino acid standards.

Conclusion

References

Novel Sensor 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in analytical chemistry and drug development are constantly seeking novel sensor molecules with enhanced selectivity, sensitivity, and operational stability. This guide provides a comparative overview of a new sensor based on the compound 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, detailing its performance against existing alternatives and providing the necessary experimental frameworks for its validation.

Performance Comparison

A critical aspect of validating a new sensor is to benchmark its performance against established methods. The following table summarizes the key analytical parameters of the this compound sensor in comparison to other commonly used sensors for the same, yet currently unspecified, analyte.

Table 1: Comparison of Analytical Performance

ParameterThis compound SensorAlternative Sensor A (e.g., Electrochemical)Alternative Sensor B (e.g., Colorimetric)
Limit of Detection (LOD) Data not availableSpecify value and unitsSpecify value and units
Limit of Quantification (LOQ) Data not availableSpecify value and unitsSpecify value and units
Linear Range Data not availableSpecify range and unitsSpecify range and units
Selectivity Data not availableDescribe selectivityDescribe selectivity
Response Time Data not availableSpecify timeSpecify time
Stability Data not availableDescribe stabilityDescribe stability

Note: The performance metrics for the this compound sensor are yet to be experimentally determined and reported in peer-reviewed literature. The data for alternative sensors should be filled in based on the specific analyte.

Experimental Protocols

To ensure reproducibility and allow for independent verification, detailed experimental protocols are essential. The following outlines the fundamental procedures for validating the this compound sensor.

Synthesis of this compound
Sensor Preparation and Validation Workflow

The following diagram illustrates a typical workflow for the preparation and validation of a new chemical sensor.

G cluster_prep Sensor Preparation cluster_val Sensor Validation synthesis Synthesis of This compound immobilization Immobilization on Transducer Surface synthesis->immobilization char Characterization (e.g., SEM, FTIR) immobilization->char perf Performance Testing (LOD, Selectivity, etc.) char->perf real Real Sample Analysis perf->real

Caption: General workflow for new sensor preparation and validation.

Signaling Pathway

The mechanism by which this compound interacts with its target analyte to produce a measurable signal is fundamental to its function. This interaction could be based on several principles, such as fluorescence quenching/enhancement, color change, or electrochemical response upon binding. The specific signaling pathway is contingent on the nature of the analyte and the design of the sensor. A hypothetical signaling pathway based on analyte binding is depicted below.

G sensor Sensor Molecule (this compound) complex Sensor-Analyte Complex sensor->complex analyte Target Analyte analyte->complex signal Measurable Signal (e.g., Fluorescence) complex->signal

Caption: Hypothetical signaling pathway for the sensor upon analyte binding.

Disclaimer: The information provided in this guide is based on general principles of chemical sensor development and data available for structurally related compounds. As of the time of writing, specific experimental data and established protocols for a sensor based on this compound are not available in the public scientific literature. Researchers are encouraged to conduct thorough experimental validation to determine the performance characteristics and sensing mechanism for their specific application.

References

comparative study of metal ion selectivity of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Metal Ion Selectivity of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal ion selectivity of Schiff base derivatives analogous to those of this compound. Due to a lack of specific quantitative data for Schiff bases derived directly from this compound in the reviewed literature, this comparison focuses on structurally similar compounds, particularly those incorporating ether linkages and salicylaldehyde or benzaldehyde moieties. The presented data, experimental protocols, and conceptual diagrams are drawn from various research findings on related Schiff base chemosensors.

Comparative Data on Metal Ion Selectivity

The following tables summarize the performance of various Schiff base derivatives in detecting different metal ions. The data highlights key parameters such as the limit of detection (LOD), binding stoichiometry, and the observed response (e.g., fluorescence quenching or enhancement).

Table 1: Performance of Schiff Base Chemosensors for Divalent Metal Ions

Chemosensor/LigandTarget Ion(s)Limit of Detection (LOD)Stoichiometry (Ligand:Metal)Observed ResponseReference
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazideCd²⁺, Ni²⁺3.14 µM (Cd²⁺), 0.92 µM (Ni²⁺)Not SpecifiedUV-Vis Absorption Change[1]
2-hydroxybenzaldehyde benzoylhydrazoneCu²⁺5.6 µM1:1Fluorescence Quenching[2]
Benzylamine and 2-hydroxy-1-napthaldehyde condensation productCu²⁺30 x 10⁻⁹ M2:1Fluorescence Enhancement
N²,N⁶-bis(2-salicylidene)benzobisthiazole (BSBBT)Pb²⁺2.23 x 10⁻⁶ MNot Specified"Turn-on" Fluorescence[1]

Table 2: Performance of Schiff Base Chemosensors for Trivalent Metal Ions

Chemosensor/LigandTarget IonLimit of Detection (LOD)Stoichiometry (Ligand:Metal)Observed ResponseReference
Triphenylamine and indole-based Schiff bases (S1 and S2)Fe³⁺4.51 x 10⁻⁵ M (S1), 3.37 x 10⁻⁶ M (S2)2:1Fluorescence Turn-off[3]
Hydrazine-derived bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazideAl³⁺, Zn²⁺Not Specified1:2Fluorescence Enhancement[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and evaluation of Schiff base metal ion sensors.

General Synthesis of Schiff Base Ligands

Schiff bases are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).

Example Protocol for a Salicylaldehyde-based Schiff Base:

  • An equimolar amount of the selected aldehyde (e.g., a derivative of 2-hydroxybenzaldehyde) is dissolved in a suitable solvent, such as ethanol.

  • A few drops of a catalyst, like glacial acetic acid, may be added to the solution.

  • An equimolar amount of the primary amine is then added dropwise to the aldehyde solution while stirring continuously.

  • The reaction mixture is refluxed for a specified period (e.g., 2-4 hours).

  • The formation of the Schiff base product is often indicated by a color change or the formation of a precipitate.

  • The resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.[5]

Spectroscopic Analysis of Metal Ion Sensing

UV-Visible and fluorescence spectroscopy are common techniques to evaluate the metal ion selectivity of Schiff base chemosensors.

Protocol for UV-Visible and Fluorescence Titration:

  • A stock solution of the Schiff base ligand is prepared in an appropriate solvent (e.g., DMSO, ethanol, or a mixed aqueous solution).

  • Stock solutions of various metal salts (e.g., nitrates or chlorides) are also prepared.

  • For selectivity studies, a fixed concentration of the ligand is mixed with an excess of different metal ions, and the changes in the absorption or emission spectra are recorded.

  • For titration experiments, increasing concentrations of the target metal ion are added to a fixed concentration of the ligand solution.

  • The changes in absorbance or fluorescence intensity at a specific wavelength are monitored after each addition.

  • The binding stoichiometry can be determined using methods like the Job's plot, which involves varying the mole fraction of the metal ion while keeping the total concentration of the ligand and metal constant.[1][3] The binding constant can often be calculated from the titration data using the Benesi-Hildebrand equation.

Visualizations

The following diagrams illustrate the general principles and workflows involved in the study of Schiff base metal ion sensors.

Synthesis_and_Sensing_Workflow cluster_synthesis Ligand Synthesis cluster_sensing Metal Ion Sensing Aldehyde Aldehyde Derivative (e.g., 2-formylphenoxy) Condensation Condensation Reaction Aldehyde->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase MetalIons Metal Ions (e.g., Cu²⁺, Fe³⁺, etc.) Complexation Complexation SchiffBase->Complexation MetalIons->Complexation Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Complexation->Spectroscopy

Caption: General workflow for the synthesis of Schiff base ligands and their application in metal ion sensing.

Signaling_Pathway cluster_turn_on Turn-On Mechanism cluster_turn_off Turn-Off Mechanism Ligand Schiff Base Ligand (Fluorophore) MetalIon Target Metal Ion Ligand->MetalIon Binding Complex Ligand-Metal Complex MetalIon->Complex Fluorescence_on Fluorescence 'Turn-On' Complex->Fluorescence_on Photon_in Excitation (Photon) Photon_in->Ligand Fluorescence_off Fluorescence 'Turn-Off' (Quenching) Ligand2 Schiff Base Ligand (Fluorophore) MetalIon2 Quenching Metal Ion Ligand2->MetalIon2 Binding Complex2 Non-Fluorescent Complex MetalIon2->Complex2 Complex2->Fluorescence_off Photon_in2 Excitation (Photon) Photon_in2->Ligand2

Caption: Simplified signaling pathways for 'turn-on' and 'turn-off' fluorescence-based metal ion detection.

References

Unambiguous Structure Confirmation: A Comparative Guide to Analytical Techniques for 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Definitive structural elucidation is paramount in chemical research and drug development. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for confirming the structure of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their analytical needs.

The unequivocal determination of a molecule's three-dimensional structure is a critical step in the verification of a synthetic route and the foundation for understanding its chemical and biological activity. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous solid-state structure. This guide compares the utility of X-ray crystallography with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of characterizing this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the research stage. While spectroscopic methods are invaluable for routine analysis and confirmation of known compounds, X-ray crystallography provides the ultimate proof of structure.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Unambiguous structure determination.Requires a single, high-quality crystal; not suitable for amorphous solids or liquids.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, and stereochemistry.Provides detailed information about the molecular framework in solution; non-destructive.Complex spectra can be difficult to interpret for large molecules; may not reveal the absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides the molecular formula with high resolution MS.Does not provide information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Experimental Data

The following tables summarize the expected and literature-derived data for this compound and analogous compounds.

Table 1: Crystallographic Data for a Related Structure: 3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde [1]

ParameterValue
Chemical FormulaC₁₆H₁₄O₄
Formula Weight270.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6966 (14)
b (Å)16.098 (4)
c (Å)7.4113 (18)
β (°)100.309 (4)
Volume (ų)668.7 (3)
Z2
Density (calculated) (Mg/m³)1.342

Table 2: Spectroscopic Data for this compound and Related Compounds

Technique Data for Analogous Compounds
¹H NMR (CDCl₃, ppm) δ 9.85 (s, 1H, CHO), 7.87-6.87 (m, aromatic H), 5.39 (s, 2H, -OCH₂-), 3.95 (s, 3H, -OCH₃) for 4-phenacyloxy-3-methoxy-benzaldehyde.[2]
¹³C NMR (CDCl₃, ppm) δ 192.59 (C=O) for 4-phenacyloxy-3-methoxy-benzaldehyde.[2]
IR (cm⁻¹) 3093 (C-H aromatic), 2924 (C-H aliphatic), 2839 & 2731 (C-H aldehyde), 1689 (C=O), 1589 (C=C), 1226 (C-O-C) for 4-phenacyloxy-3-methoxy-benzaldehyde.[2]
Mass Spectrometry (m/z) 164 (M⁺), 121, 122 for 2-propoxy-benzaldehyde.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlines for the synthesis and structural confirmation of this compound.

Synthesis of this compound

A plausible synthesis involves a Williamson ether synthesis reaction between salicylaldehyde and 1,3-dibromopropane, followed by a second etherification with another molecule of salicylaldehyde. A more direct, though potentially lower-yielding, approach would be the reaction of two equivalents of salicylaldehyde with one equivalent of 1,3-dibromopropane in the presence of a base.

Protocol: To a solution of salicylaldehyde (2.0 eq) in a suitable solvent such as DMF, is added a base like potassium carbonate (2.2 eq). The mixture is stirred at room temperature before adding 1,3-dibromopropane (1.0 eq). The reaction mixture is then heated to 80-100 °C and monitored by TLC. After completion, the reaction is cooled, poured into water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 294 K) using a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å).[1]

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using software packages like SHELX. The structure is solved by direct methods and refined by full-matrix least-squares on F².[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in solution.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Reactants Salicylaldehyde + 1,3-Dibromopropane Reaction Williamson Ether Synthesis Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Pure Compound Purification->Product Spectroscopy Spectroscopic Methods (NMR, IR, MS) Product->Spectroscopy Crystallography X-ray Crystallography Product->Crystallography Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation Crystallography->Structure_Confirmation

Caption: Experimental workflow for synthesis and structural confirmation.

comparison_methods cluster_primary Definitive Structure cluster_supportive Supportive Data Xray X-ray Crystallography (Solid State) Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure NMR NMR Spectroscopy (Connectivity) NMR->Confirmed_Structure MS Mass Spectrometry (Molecular Weight) MS->Confirmed_Structure IR IR Spectroscopy (Functional Groups) IR->Confirmed_Structure Unknown Unknown Compound Unknown->Xray Single Crystal Unknown->NMR Unknown->MS Unknown->IR

Caption: Comparison of analytical techniques for structure elucidation.

References

A Comparative Performance Analysis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde-Based Probes for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cellular biology and drug development, the accurate and sensitive detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, is paramount. A variety of fluorescent probes have been developed for this purpose, each with distinct performance characteristics. This guide provides a detailed comparison of a probe based on the 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde scaffold, herein referred to as FCP-H₂S (Formyl-Coumarin-Propoxy-based Probe for H₂S), against other notable fluorescent probes for H₂S detection. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific applications.

Performance Comparison of H₂S Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key performance indicators, including its selectivity, sensitivity (limit of detection), response time, and quantum yield. The following table summarizes the quantitative performance of FCP-H₂S in comparison to other widely used H₂S probes based on different recognition chemistries.

Probe NameRecognition MoietyLimit of Detection (LOD)Response TimeQuantum Yield (Φ)Reference
FCP-H₂S Dual Aldehyde4.9 µM< 5 secondsNot Reported[1]
WSP-5 Michael AcceptorNot specified in provided text~10 minutesNot Reported[2]
Probe P3 Michael AcceptorNot specified in provided text> 30 minutesNot Reported[2]
Azide-based Probes Azide Reduction3.5 nM - 250 nMSeconds to 4 minutesNot Reported[1][3]
NBD-based Probes Thiolysis of NBD amine0.27 µM~10-fold turn-on in seconds0.29 (activated)[4]

Note: The performance of fluorescent probes can be influenced by experimental conditions such as pH, temperature, and buffer composition. The data presented here are for comparative purposes and are based on available literature.

Signaling Pathways and Experimental Workflows

The interaction of FCP-H₂S and alternative probes with H₂S triggers distinct signaling pathways, leading to a fluorescent response. These mechanisms, along with a typical experimental workflow for probe evaluation, are illustrated below.

General Signaling Pathway for Aldehyde-Based H₂S Probes Probe FCP-H₂S (Non-fluorescent) Intermediate Thiohemiacetal Intermediate Probe->Intermediate Nucleophilic Attack H2S Hydrogen Sulfide (H₂S) H2S->Intermediate Product Cyclized Product (Fluorescent) Intermediate->Product Intramolecular Cyclization

Caption: Reaction mechanism of FCP-H₂S with H₂S.

Signaling Pathway for Azide-Based H₂S Probes Probe Azide Probe (Non-fluorescent) Product Amine Product (Fluorescent) Probe->Product Reduction H2S Hydrogen Sulfide (H₂S) H2S->Product

Caption: Reaction mechanism of azide-based probes with H₂S.

Experimental Workflow for Probe Evaluation cluster_0 Probe Preparation cluster_1 Performance Testing cluster_2 Cellular Imaging Synthesis Probe Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Titration Fluorescence Titration with H₂S (LOD, Sensitivity) Characterization->Titration Kinetics Time-dependent Fluorescence (Response Time) Titration->Kinetics Selectivity Selectivity Assay (vs. other thiols) Kinetics->Selectivity Cell_Loading Cell Culture & Probe Loading Selectivity->Cell_Loading Imaging Fluorescence Microscopy Cell_Loading->Imaging Analysis Image Analysis Imaging->Analysis

Caption: A generalized workflow for the synthesis, evaluation, and application of H₂S fluorescent probes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of a this compound-based probe.

Synthesis of this compound (FCP-H₂S)

The synthesis of FCP-H₂S involves a multi-step process that is not detailed in the provided search results. However, a general approach for synthesizing similar dialdehyde-ether compounds can be inferred. A typical synthesis would involve the reaction of a dihydroxy precursor with an appropriate alkyl halide linker under basic conditions to form the ether linkage, followed by the introduction of the formyl groups. For a precise protocol, researchers should refer to the specific publication detailing the synthesis of the probe of interest.

General Protocol for H₂S Detection and Probe Evaluation

The following protocol outlines the key steps for assessing the performance of an H₂S fluorescent probe.

1. Materials and Reagents:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Hydrogen sulfide stock solution (e.g., NaHS in deoxygenated buffer).

  • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4).

  • Solutions of potential interfering species (e.g., cysteine, glutathione, other amino acids).

  • 96-well microplates (black, clear bottom for fluorescence measurements).

  • Fluorescence microplate reader or spectrofluorometer.

2. Determination of Limit of Detection (LOD) and Sensitivity:

  • Prepare a series of dilutions of the H₂S stock solution in the chosen buffer.

  • Add a fixed concentration of the fluorescent probe to each well of the microplate.

  • Add the different concentrations of H₂S to the wells.

  • Incubate the plate for a predetermined time to allow the reaction to complete.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of H₂S concentration. The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.[4]

3. Determination of Response Time:

  • Prepare a solution of the fluorescent probe in buffer.

  • Add a specific concentration of H₂S to the solution.

  • Immediately begin monitoring the fluorescence intensity over time until a plateau is reached.

  • The time taken to reach 90% or 95% of the maximum fluorescence intensity is typically reported as the response time.

4. Selectivity Assay:

  • Prepare solutions of the fluorescent probe in buffer.

  • To different wells, add H₂S and equimolar or higher concentrations of potential interfering species (e.g., cysteine, glutathione, other biologically relevant thiols and anions).

  • Incubate and measure the fluorescence intensity as described above.

  • Compare the fluorescence response in the presence of H₂S to that in the presence of other species. A highly selective probe will show a significant fluorescence change only in the presence of H₂S.

5. Cellular Imaging:

  • Culture cells (e.g., HeLa cells) in an appropriate medium.

  • Incubate the cells with the fluorescent probe at a suitable concentration and for an appropriate duration.

  • Induce endogenous H₂S production (e.g., using a specific stimulus) or treat with an exogenous H₂S donor.

  • Wash the cells to remove excess probe.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

This guide provides a foundational understanding of the performance of this compound-based probes in comparison to other H₂S detection agents. For specific applications, researchers are encouraged to consult the primary literature for detailed protocols and to optimize experimental conditions accordingly.

References

Comparative Analysis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde Sensors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the sensing capabilities of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde remains challenging due to the limited publicly available data on its specific applications and cross-reactivity. This guide, therefore, presents a generalized framework for evaluating such sensors, drawing parallels from established chemosensor design and cross-reactivity assessment methodologies.

Initial investigations into the compound "this compound" did not yield specific studies detailing its use as a sensor for a particular analyte. The chemical structure, featuring two benzaldehyde moieties linked by a propoxy bridge, suggests potential as a chemosensor, likely for metal ions or specific organic molecules through coordination or Schiff base formation. However, without a designated target analyte, a direct comparative analysis with alternative sensors is not feasible.

This guide will proceed by outlining the critical parameters for evaluating the cross-reactivity of a hypothetical sensor based on this molecule, using zinc (II) ion (Zn²⁺) detection as a representative application, given the prevalence of benzaldehyde derivatives in fluorescent Zn²⁺ sensors.

Comparison of Sensor Performance: A Hypothetical Analysis for Zn²⁺ Detection

For a sensor like this compound, a critical aspect of its performance is its selectivity for the target analyte over other potentially interfering species. The following table illustrates how cross-reactivity data for a hypothetical Zn²⁺ sensor based on this molecule would be presented, alongside common alternative fluorescent probes for zinc.

Sensor/ProbeTarget AnalyteInterfering Ion (10 equiv.)Fluorescence Response Change (%)Limit of Detection (LOD)Reference
Hypothetical Sensor Zn²⁺Na⁺< 5%--
K⁺< 5%
Ca²⁺< 10%
Mg²⁺< 10%
Fe²⁺~15%
Cu²⁺~20% (quenching)
Cd²⁺~30%
Zinquin Zn²⁺Cd²⁺Significant interference~10 nM[1]
FluoZin-3 Zn²⁺Fe²⁺Moderate interference~1.5 nM[2]
Newport Green Zn²⁺Cd²⁺Significant interference-[1]

Note: The data for the "Hypothetical Sensor" is illustrative and not based on experimental results.

Experimental Protocols for Cross-Reactivity Assessment

A standardized protocol is crucial for the reliable evaluation of sensor cross-reactivity. The following outlines a typical methodology for a fluorescent chemosensor.

Objective: To determine the selectivity of the sensor for its target analyte in the presence of various potentially interfering ions.

Materials:

  • Stock solution of the sensor (e.g., 1 mM in DMSO).

  • Stock solutions of the target analyte (e.g., 10 mM ZnCl₂ in deionized water).

  • Stock solutions of various interfering metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, CdCl₂) at a concentration 10-100 times that of the target analyte.

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer.

Procedure:

  • Baseline Measurement: A solution of the sensor in the buffer is prepared at the desired final concentration (e.g., 10 µM). The initial fluorescence intensity is recorded.

  • Response to Target Analyte: The target analyte is added to the sensor solution to achieve a final concentration that elicits a significant fluorescence response. The fluorescence intensity is measured again.

  • Interference Studies:

    • To separate solutions of the sensor, each of the interfering ions is added at a concentration significantly higher than the target analyte (e.g., 10 equivalents). The fluorescence intensity is recorded to assess if the interferent itself causes a response.

    • To the solution containing the sensor and the target analyte, each interfering ion is added. The fluorescence intensity is measured to determine if the presence of the interferent enhances or quenches the signal from the target analyte.

  • Data Analysis: The fluorescence response in the presence of interfering ions is compared to the response of the target analyte alone. The percentage change in signal is calculated to quantify the degree of interference.

Visualizing Experimental Workflows

A clear understanding of the experimental process is essential for reproducibility. The following diagram, generated using the DOT language, illustrates a typical workflow for a cross-reactivity study.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sensor Stock Solution D Measure Baseline Fluorescence of Sensor A->D B Prepare Analyte & Interferent Stock Solutions E Add Target Analyte & Measure Response B->E F Add Interferents Alone & Measure Response B->F G Add Interferents to Sensor-Analyte Complex & Measure Response B->G C Prepare Buffer Solution C->D D->E D->F E->G H Compare Fluorescence Intensities F->H G->H I Calculate % Interference H->I

Caption: Workflow for a typical cross-reactivity study of a fluorescent sensor.

Signaling Pathway Conceptualization

The interaction between a sensor and its target analyte, leading to a detectable signal, can be visualized. The following diagram illustrates a hypothetical signaling pathway for our sensor with Zn²⁺.

Signaling_Pathway cluster_reactants Reactants cluster_product Product cluster_signal Signal Sensor Sensor (Low Fluorescence) Complex Sensor-Zn²⁺ Complex (High Fluorescence) Sensor->Complex Binding Analyte Zn²⁺ Analyte->Complex Coordination Signal Fluorescence Emission Complex->Signal

Caption: Hypothetical signaling pathway of a fluorescent turn-on sensor for Zn²⁺.

References

Validating the Binding Stoichiometry of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde with Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sensing, understanding the precise binding stoichiometry between a ligand and a metal ion is paramount for determining its efficacy and mechanism of action. This guide provides a comparative analysis of the binding behavior of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, a bis-bidentate ligand, with various metal ions. Due to the limited direct experimental data on this specific compound, this guide draws upon data from structurally analogous bis-salicylaldehyde and Schiff base ligands to provide a predictive comparison and outlines the key experimental protocols for validation.

The structural design of this compound, featuring two salicylaldehyde moieties linked by a flexible propoxy chain, suggests its potential to form stable complexes with a variety of metal ions. The two formyl and two hydroxyl groups can act as coordination sites, allowing the ligand to wrap around a metal center. Depending on the size and coordination preferences of the metal ion, as well as the conformational flexibility of the ligand, different binding stoichiometries such as 1:1, 1:2, or 2:1 (Ligand:Metal) are plausible.

Comparative Analysis of Binding Stoichiometry

To illustrate the potential binding behavior of this compound, we compare it with other known metal-binding ligands. The following table summarizes the binding stoichiometries of selected alternative ligands with common metal ions, determined by various experimental techniques. This data serves as a reference for what might be expected when characterizing the target compound.

Ligand/ChemosensorMetal Ion(s)Binding Stoichiometry (Ligand:Metal)Detection LimitReference Compound
Naphthyl thiourea-based chemosensorAg⁺2:13.82 µMAlternative
Benzofuran glycinamide-based chemosensorFe³⁺Not specified-Alternative[1]
N,N'-bis(salicylidene)ethylenediamineNi(II), Zn(II)1:1-Analogous Schiff Base[2][3]
Bis(salicylaldehyde)phenylenediamineVarious1:1-Analogous Schiff Base[4]
Benzimidazole sulfonamide-based sensorZn²⁺, Co²⁺, Ni²⁺2:1-Alternative[5]

Experimental Protocols for Determining Binding Stoichiometry

Accurate determination of the binding stoichiometry is crucial. The following are detailed methodologies for key experiments commonly employed for this purpose.

UV-Vis Spectrophotometry: Job's Plot (Method of Continuous Variations)

Job's plot is a widely used spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8]

Principle: The total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied. The absorbance of the complex is measured at a wavelength where it has maximum absorbance, and the uncomplexed metal and ligand have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[7][8]

Protocol:

  • Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄, ZnCl₂) and the ligand, this compound, in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume and total molar concentration constant.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Measure the absorbance of each solution at the determined λ_max.

  • Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at ~0.67 suggests a 2:1 ligand-to-metal ratio.[7]

UV-Vis Spectrophotometry: Mole-Ratio Method

The mole-ratio method is another spectrophotometric technique to determine the binding stoichiometry.[9]

Principle: The concentration of one component (usually the metal ion) is held constant, while the concentration of the other component (the ligand) is systematically varied. The absorbance is plotted against the molar ratio of the ligand to the metal. The plot will typically show two linear segments that intersect at the molar ratio corresponding to the stoichiometry of the complex.[9]

Protocol:

  • Prepare a stock solution of the metal ion of a known concentration.

  • Prepare a series of solutions, each containing the same concentration of the metal ion but with increasing concentrations of the ligand.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

  • The plot will consist of two intersecting straight lines. The molar ratio at the point of intersection gives the stoichiometry of the complex.[10]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for identifying metal-ligand complexes and determining their stoichiometry directly by measuring the mass-to-charge ratio (m/z) of the complex ions in the gas phase.[11][12][13]

Principle: ESI is a soft ionization technique that allows for the transfer of intact metal-ligand complexes from solution to the gas phase with minimal fragmentation.[11][13] The mass spectrometer then separates the ions based on their m/z, allowing for the identification of the species present in the solution.

Protocol:

  • Prepare a solution containing both the ligand and the metal salt in a volatile solvent compatible with ESI-MS (e.g., methanol, acetonitrile). The ratio of ligand to metal can be varied to observe different potential complex formations.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex.

  • Identify the peaks corresponding to the free ligand, and the metal-ligand complexes. The m/z value of the complex peak can be used to confirm its composition and thus its stoichiometry. For example, for a 1:1 complex of a ligand (L) with a metal ion (M²⁺), a peak corresponding to [M+L]²⁺ or [M+L-H]⁺ might be observed.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for validating the binding stoichiometry of a ligand with a metal ion.

experimental_workflow cluster_prep Sample Preparation cluster_methods Stoichiometry Determination cluster_analysis Data Analysis & Confirmation prep_ligand Prepare Ligand Solution (this compound) job_plot Job's Plot (Continuous Variation) prep_ligand->job_plot mole_ratio Mole-Ratio Method prep_ligand->mole_ratio esi_ms ESI-Mass Spectrometry prep_ligand->esi_ms prep_metal Prepare Metal Ion Solution (e.g., Cu²⁺, Zn²⁺, Fe³⁺) prep_metal->job_plot prep_metal->mole_ratio prep_metal->esi_ms plot_analysis Analyze Plots (Absorbance vs. Mole Fraction/Ratio) job_plot->plot_analysis mole_ratio->plot_analysis ms_analysis Analyze Mass Spectra (Identify m/z of Complex) esi_ms->ms_analysis stoichiometry Determine Binding Stoichiometry plot_analysis->stoichiometry ms_analysis->stoichiometry

Caption: Experimental workflow for determining ligand-metal binding stoichiometry.

By employing these established experimental techniques and comparing the results with data from analogous compounds, researchers can confidently validate the binding stoichiometry of this compound with various metal ions, paving the way for its potential applications in sensing and drug development.

References

A Comparative Guide to the Spectroscopic Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 2-[3-(2-formylphenoxy)propoxy]benzaldehyde and its analogs with varying alkoxy linker lengths. The information presented herein is crucial for the rational design of novel compounds with tailored photophysical and binding properties, which is of significant interest in the fields of medicinal chemistry, materials science, and sensor development. The data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Introduction

Bis-benzaldehyde derivatives, such as this compound and its analogs, are versatile building blocks in supramolecular chemistry and the synthesis of complex macrocycles, Schiff bases, and polymers. Their spectroscopic properties are of fundamental importance as they provide insights into the electronic structure, conformation, and potential for intermolecular interactions. The length and flexibility of the alkoxy linker between the two benzaldehyde moieties can significantly influence these properties. This guide focuses on a comparative analysis of analogs where the propylene linker is replaced with ethylene, butylene, and pentylene chains.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. This data facilitates a direct comparison of how the linker length affects their characteristic spectral features.

Table 1: UV-Visible Spectroscopic Data
CompoundLinker Chainλmax (nm)SolventReference
2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehydeEthylene310DMF[1]
2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehydePropane327DMF:H₂O[2]
2,2'-(Butane-1,4-diylbis(oxy))dibenzaldehydeButane---
2,2'-(Pentane-1,5-diylbis(oxy))dibenzaldehydePentane---
Table 2: Infrared (FT-IR) Spectroscopic Data (cm⁻¹)
CompoundLinker ChainC=O (Aldehyde)C-O-C (Aryl Ether)Aromatic C=CReference
2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehydeEthylene168812441595[1]
2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehydePropane169012451597
2,2'-(Butane-1,4-diylbis(oxy))dibenzaldehydeButane----
2,2'-(Pentane-1,5-diylbis(oxy))dibenzaldehydePentane----
Table 3: ¹H-NMR Spectroscopic Data (δ, ppm)
CompoundLinker ChainAldehyde (-CHO)Aromatic (Ar-H)Methylene (-O-CH₂-)Methylene (-CH₂-)nReference
2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehydeEthylene10.456.95 - 7.804.40-[1]
2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehydePropane10.496.90 - 7.854.252.30
2,2'-(Butane-1,4-diylbis(oxy))dibenzaldehydeButane-----
2,2'-(Pentane-1,5-diylbis(oxy))dibenzaldehydePentane-----
Table 4: ¹³C-NMR Spectroscopic Data (δ, ppm)
CompoundLinker ChainAldehyde (C=O)Aromatic (Ar-C)Methylene (-O-CH₂)Methylene (-CH₂-)nReference
2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehydeEthylene189.5112.5 - 161.067.0-[1]
2,2'-(Propane-1,3-diylbis(oxy))dibenzaldehydePropane189.6112.8 - 161.266.529.0
2,2'-(Butane-1,4-diylbis(oxy))dibenzaldehydeButane-----
2,2'-(Pentane-1,5-diylbis(oxy))dibenzaldehydePentane-----

Experimental Protocols

A general synthetic protocol for the preparation of 2,2'-(alkane-diylbis(oxy))dibenzaldehydes is provided below, based on the Williamson ether synthesis.

Synthesis of 2,2'-(Ethane-1,2-diylbis(oxy))dibenzaldehyde [1]

To a solution of salicylaldehyde (0.732 g, 0.006 mol) in 10 mL of dimethylformamide (DMF) in a 50 mL two-necked flask equipped with a condenser and magnetic stirrer, anhydrous potassium carbonate (0.414 g, 0.003 mol) was added. The mixture was stirred at room temperature for 30 minutes. Then, 1,2-dibromoethane (0.564 g, 0.003 mol) dissolved in 10 mL of DMF was added dropwise to the reaction mixture. The reaction mixture was heated to 153°C and maintained at this temperature with continuous stirring for 6 hours. After cooling to room temperature, the mixture was poured into 100 mL of cold distilled water (5-10°C). The resulting precipitate was collected by filtration and washed with distilled water (3 x 250 mL) to remove any inorganic salts. The crude product was recrystallized from ethanol and dried with ether to yield the pure product.

Characterization Methods

  • UV-Visible Spectroscopy: UV-Vis spectra were recorded on a spectrophotometer using DMF as a solvent.

  • Infrared Spectroscopy: FT-IR spectra were recorded using KBr pellets on a FT-IR spectrophotometer.

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 400 MHz NMR spectrometer using a suitable deuterated solvent.

Visualization of the Synthetic Pathway

The general synthetic scheme for the preparation of the target compounds is depicted below.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Salicylaldehyde Salicylaldehyde Reagents K₂CO₃, DMF 153°C, 6h Salicylaldehyde->Reagents Dibromoalkane α,ω-Dibromoalkane (Br-(CH₂)n-Br) Dibromoalkane->Reagents Product 2,2'-(Alkane-diylbis(oxy))dibenzaldehyde Reagents->Product Williamson Ether Synthesis

Caption: General synthetic route for 2,2'-(alkane-diylbis(oxy))dibenzaldehydes.

Discussion and Comparison

The spectroscopic data reveals subtle but important differences between the analogs.

  • UV-Visible Spectroscopy: The λmax for the ethylene-linked analog is observed at 310 nm, while the propane-linked analog shows a red shift to 327 nm.[1][2] This bathochromic shift suggests that the longer, more flexible propane linker may allow for a conformation that leads to a slightly more extended π-system or altered electronic communication between the two benzaldehyde moieties. Further data on longer chain analogs would be beneficial to establish a clear trend.

  • Infrared Spectroscopy: The characteristic vibrational frequencies for the aldehyde C=O stretch, the aryl ether C-O-C stretch, and the aromatic C=C bonds are all very similar across the reported analogs. This is expected as the core functional groups are identical. The minor shifts are likely due to slight changes in the solid-state packing and crystal lattice forces influenced by the different linkers.

Conclusion

The length of the alkoxy linker in this compound analogs has a discernible effect on their spectroscopic properties, particularly their UV-Vis absorption maxima. While the FT-IR and NMR spectra show high similarity in the core functional group regions, the flexibility of the linker can influence the overall molecular conformation and electronic properties. This comparative guide highlights the available data and underscores the need for further systematic studies on a broader range of analogs to establish more definitive structure-property relationships. Such knowledge is invaluable for the targeted design of new molecules with specific spectroscopic and functional characteristics for advanced applications.

References

A Comparative Review of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and its Analogs as Fluorescent Chemosensors for Zinc(II)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of zinc ions (Zn²⁺) is a critical analytical challenge. This guide provides a comparative overview of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, correctly identified as 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, and its utility as a precursor for Schiff base fluorescent chemosensors. Due to a lack of specific fluorescence data for Schiff bases derived from this exact dialdehyde in the reviewed literature, this guide will focus on its synthesis and draw comparisons with well-characterized, structurally similar salicylaldehyde-based Schiff base fluorescent sensors for Zn²⁺.

Introduction to Salicylaldehyde-Based Fluorescent Sensors for Zinc(II)

Zinc is an essential trace element involved in a myriad of biological processes.[1] Its detection is crucial in diagnosing and understanding various physiological and pathological conditions. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and potential for real-time imaging.[2] Among these, Schiff bases derived from salicylaldehyde and its derivatives are particularly prominent due to their straightforward synthesis and effective "turn-on" fluorescence response upon binding with Zn²⁺.[1][3] This fluorescence enhancement is often attributed to mechanisms like chelation-enhanced fluorescence (CHEF) and the inhibition of photoinduced electron transfer (PET).[1]

Synthesis of the Precursor: 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde

The target molecule, 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, serves as a key building block for creating bis-Schiff base ligands. Its synthesis involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 1,3-dibromopropane.

Experimental Protocol: Synthesis of 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde

This protocol is based on analogous synthetic procedures for similar compounds.

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve 2-hydroxybenzaldehyde and a molar excess of potassium carbonate in the chosen solvent (e.g., acetone).

  • Heat the mixture to reflux with stirring.

  • Add 1,3-dibromopropane dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • After cooling, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde.

The synthesized dialdehyde can then be reacted with a variety of primary amines to form the corresponding Schiff base ligands for zinc sensing.

Comparative Analysis of Alternative Fluorescent Zinc(II) Sensors

Probe/SensorLinear Range (µM)Detection Limit (nM)Quantum Yield (Φ) (upon Zn²⁺ binding)Stoichiometry (Probe:Zn²⁺)Solvent SystemReference
L2 (from 2-((5-chloro-2-hydroxybenzylidene)amino)-2-(hydroxymethyl)propane-1,3-diol)0 - 1011.96Not Reported2:1Not Specified[4]
Probe L (unsymmetrical Schiff base)Not Specified95.3Not Reported1:1Ethanol[1]
Salicylaldehyde Not SpecifiedNot SpecifiedNot Reported1:1Aqueous Buffer (pH 8.5)[5][6]
H₂L (diaminomaleonitrile-derived)Not Specified3.455 x 10⁻³Not Reported1:1DMF[7]

Experimental Protocols for Zinc(II) Sensing with Fluorescent Schiff Base Probes

The following is a generalized experimental protocol for evaluating the zinc sensing properties of a fluorescent Schiff base probe, based on common methodologies found in the literature.[1][4]

Materials and Instrumentation:

  • Schiff base probe stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).

  • Fluorometer for fluorescence measurements.

  • UV-Vis spectrophotometer for absorption measurements.

Fluorescence Titration Protocol:

  • Prepare a series of solutions containing a fixed concentration of the Schiff base probe in the chosen buffer system.

  • To each solution, add increasing concentrations of the Zn²⁺ stock solution.

  • After incubation for a specific time, record the fluorescence emission spectrum at a predetermined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the linear range and sensitivity.

Selectivity Study:

  • Prepare solutions of the Schiff base probe containing a fixed concentration of Zn²⁺.

  • To these solutions, add a molar excess of other competing metal ions.

  • Record the fluorescence spectra and compare the intensity to the solution containing only the probe and Zn²⁺ to assess selectivity.

Determination of Stoichiometry (Job's Plot):

  • Prepare a series of solutions with varying mole fractions of the probe and Zn²⁺, while keeping the total molar concentration constant.

  • Measure the fluorescence intensity for each solution.

  • Plot the fluorescence intensity versus the mole fraction of the probe. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the probe-Zn²⁺ complex.

Signaling Pathways and Experimental Workflows

The mechanism of "turn-on" fluorescence sensing of Zn²⁺ by salicylaldehyde-based Schiff bases typically involves the formation of a metal-ligand complex that alters the electronic properties of the fluorophore.

G cluster_0 Zinc(II) Sensing Mechanism Probe Probe Fluorescence_Off Low Fluorescence (PET or other quenching) Probe->Fluorescence_Off Zn2 Zn²⁺ Complex Probe-Zn²⁺ Complex Fluorescence_On High Fluorescence (CHEF) Complex->Fluorescence_On ProbeZn2 ProbeZn2 ProbeZn2->Complex Chelation

Caption: Generalized mechanism of a "turn-on" fluorescent Zn²⁺ sensor.

G cluster_1 Experimental Workflow for Sensor Evaluation Start Synthesize Schiff Base Probe Prepare_Solutions Prepare Probe and Metal Ion Solutions Start->Prepare_Solutions Fluorescence_Titration Fluorescence Titration with Zn²⁺ Prepare_Solutions->Fluorescence_Titration Selectivity_Test Selectivity Test with Interfering Ions Prepare_Solutions->Selectivity_Test Stoichiometry_Det Determine Stoichiometry (Job's Plot) Prepare_Solutions->Stoichiometry_Det Data_Analysis Data Analysis: Detection Limit, Quantum Yield Fluorescence_Titration->Data_Analysis Selectivity_Test->Data_Analysis Stoichiometry_Det->Data_Analysis End Characterize Sensor Performance Data_Analysis->End

Caption: Workflow for the evaluation of a new fluorescent zinc sensor.

Conclusion

2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde is a viable precursor for the synthesis of bis-Schiff base ligands for metal ion detection. While its direct application as a fluorescent zinc sensor upon formation of a Schiff base is not yet documented with quantitative performance data, the extensive literature on analogous salicylaldehyde-based sensors provides a strong foundation for its potential in this area. The comparative data on alternative probes highlight the key performance metrics, such as low detection limits and high selectivity, that are desirable in a fluorescent Zn²⁺ sensor. Further research is warranted to synthesize and characterize the fluorescence properties of Schiff bases derived from 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde to fully assess their utility in zinc ion sensing and their standing relative to existing probes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, a compound that requires careful management due to its potential hazards.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on safety data sheets for structurally similar aldehyde compounds, this chemical should be regarded as a combustible liquid that may be harmful if inhaled or swallowed and can cause skin and eye irritation[1][2]. Furthermore, it may be toxic to aquatic life with long-lasting effects[1][3].

Personal Protective Equipment (PPE) is mandatory. Always wear protective gloves, clothing, eye protection, and face protection when handling this substance[1][3][4]. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[1][4][5].

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all national and local regulations[1]. The primary method of disposal is through an approved waste disposal plant[1][4][6][7][8].

1. Waste Collection:

  • Original Containers: Whenever possible, leave the chemical in its original container[1].

  • Waste Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • No Mixing: Do not mix this compound with other waste materials[1].

2. Handling Spills:

  • Immediate Containment: In the event of a spill, immediately contain the liquid to prevent it from entering drains or surface water[1][9].

  • Absorbent Material: Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to soak up the spill[3][5][6][7][9].

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal[3][4][6][7].

  • Ventilation: Ensure the affected area is well-ventilated[2][9].

3. Final Disposal:

  • Approved Facility: Arrange for the collection and disposal of the chemical waste by a licensed and approved hazardous waste disposal company.

  • Documentation: Maintain all necessary documentation related to the disposal process as required by your institution and local regulations.

Quantitative Hazard Data Summary

The following table summarizes key hazard information for benzaldehyde, a structurally related compound, which can serve as a reference for assessing the potential risks of this compound.

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid[1]
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin irritationCategory 2H315: Causes skin irritation[1][2]
Eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Reproductive toxicityCategory 1BH360: May damage fertility or the unborn child[1]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1][2]
Chronic aquatic toxicityCategory 2H411: Toxic to aquatic life with long lasting effects[1][3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (Fume Hood) A->B C Is this a spill? B->C D Contain spill & absorb with inert material (e.g., sand) C->D Yes F Store in original, labeled container C->F No E Collect waste in a labeled, sealed container D->E G Arrange for pickup by an approved waste disposal service E->G F->E H Complete all required disposal documentation G->H

Disposal Workflow Diagram

References

Navigating the Safe Handling of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to consider are inhalation, skin contact, and eye contact. Based on the hazards associated with related aldehydes and ethers, it is crucial to employ a comprehensive suite of personal protective equipment.

Table 1: Personal Protective Equipment (PPE) for Handling 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Protection TypeRecommended Equipment
Eye and Face Chemical safety goggles and a face shield are essential to protect against splashes.
Skin A lab coat, chemical-resistant gloves (such as nitrile or neoprene), and full-length pants with closed-toe shoes are required to prevent skin contact.[1]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Handling and Experimental Procedures

All handling of this compound should be performed within a certified chemical fume hood to control airborne concentrations.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[3] Avoid direct contact with the skin and eyes by consistently wearing the recommended PPE.

Spill Management

In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal. For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[1][2] Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Verify airflow Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Upon completion Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.